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  • Product: Butethamine hydrochloride
  • CAS: 553-68-4

Core Science & Biosynthesis

Foundational

The Molecular Siege: An In-depth Guide to the Mechanism of Action of Butethamine Hydrochloride on Nerve Cells

Introduction: The Clinical Context of Nerve Blockade In the landscape of clinical pain management, local anesthetics represent a cornerstone for transient and targeted sensory deprivation. Butethamine, an ester-type loca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Clinical Context of Nerve Blockade

In the landscape of clinical pain management, local anesthetics represent a cornerstone for transient and targeted sensory deprivation. Butethamine, an ester-type local anesthetic analogous to procaine, has historically been utilized in dentistry for its rapid onset and comparatively lower toxicity.[1][2] Its clinical efficacy, like all local anesthetics, is predicated on its ability to reversibly interrupt the propagation of nerve impulses. This guide delves into the intricate molecular ballet that underlies butethamine hydrochloride's mechanism of action, providing a technical resource for researchers, scientists, and drug development professionals. We will journey from the fundamental principles of neuronal excitability to the specific, state-dependent interactions between butethamine and its primary molecular target: the voltage-gated sodium channel.

The Electrical Symphony of the Neuron: A Primer on the Action Potential

At rest, a neuron maintains a negative internal charge relative to its exterior, a state known as the resting membrane potential, typically between -70 to -90 millivolts.[3] This electrochemical gradient is meticulously maintained by the selective permeability of the neuronal membrane to various ions and the action of the sodium-potassium pump.[3] The generation and propagation of a nerve impulse, or action potential, is a dramatic and transient reversal of this polarity. Upon receiving a sufficient stimulus, voltage-gated sodium channels in the nerve membrane rapidly open, allowing a massive influx of sodium ions down their electrochemical gradient.[3][4] This influx causes a rapid depolarization of the membrane.[3][4] Following this depolarization, the sodium channels inactivate, and voltage-gated potassium channels open, allowing potassium ions to exit the cell, which repolarizes the membrane back to its resting state.[3] This orchestrated opening and closing of ion channels creates a wave of depolarization that travels along the axon, transmitting the nerve signal.[5]

The Core Mechanism: Butethamine's Assault on the Voltage-Gated Sodium Channel

The primary molecular target of butethamine and other local anesthetics is the voltage-gated sodium channel (VGSC).[1][6] These complex transmembrane proteins are responsible for the rapid influx of sodium ions that initiate the action potential.[7] By blocking these channels, butethamine prevents the depolarization of the nerve membrane, thereby halting the propagation of the nerve impulse.[4][8]

The Modulated Receptor Hypothesis: A State-Dependent Interaction

The interaction between local anesthetics and VGSCs is not a simple "plug-in-the-hole" mechanism. The most widely accepted model is the Modulated Receptor Hypothesis .[9][10][11] This hypothesis posits that the affinity of the local anesthetic for its binding site on the sodium channel is dependent on the conformational state of the channel.[10][12] VGSCs can exist in three primary states:

  • Resting (Closed): The channel is closed but capable of opening in response to a stimulus.

  • Open (Activated): The channel is open, allowing the influx of sodium ions.

  • Inactivated: The channel is closed and not capable of opening until the membrane repolarizes.

According to the Modulated Receptor Hypothesis, local anesthetics like butethamine have a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[9][12][13] This phenomenon is known as state-dependent blockade .

State-dependent binding of butethamine to the voltage-gated sodium channel.

This state-dependent binding has a crucial functional consequence known as use-dependent blockade .[3][4] Nerves that are firing at a higher frequency will have their sodium channels spending more time in the open and inactivated states. Consequently, butethamine will have more opportunities to bind and exert its blocking effect, making the nerve blockade more profound with repeated stimulation.

The Hydrophilic and Hydrophobic Pathways: Gaining Access to the Target

Butethamine, as a weak base, exists in both a charged (cationic) and uncharged (neutral) form at physiological pH.[8] The uncharged form is more lipid-soluble and can readily cross the nerve membrane (the axolemma) to enter the cytoplasm.[3][8] Once inside the slightly more acidic intracellular environment, a greater proportion of the butethamine molecules become protonated, forming the active cationic species.[3][8]

It is this charged form that is believed to bind to a specific receptor site within the pore of the sodium channel.[3][4] The cationic butethamine molecule gains access to its binding site from the intracellular side of the channel, a pathway known as the hydrophilic pathway .[11] This pathway is only accessible when the channel is in the open conformation.[11] Some evidence also suggests a hydrophobic pathway , where the uncharged form of the anesthetic can access the binding site directly from the lipid membrane.[11][12]

G cluster_0 Extracellular Space cluster_1 Nerve Membrane (Lipid Bilayer) cluster_2 Intracellular Space (Axoplasm) Butethamine_Uncharged_Ext Butethamine (Uncharged) Butethamine_Uncharged_Int Butethamine (Uncharged) Butethamine_Uncharged_Ext->Butethamine_Uncharged_Int Diffusion (Hydrophobic Pathway) Butethamine_Charged_Ext Butethamine (Charged) Butethamine_Charged_Int Butethamine (Charged) Butethamine_Uncharged_Int->Butethamine_Charged_Int Na_Channel Voltage-Gated Sodium Channel Binding Site Butethamine_Charged_Int->Na_Channel:f1 Binding (Hydrophilic Pathway)

Pathways for butethamine to access its binding site on the sodium channel.

Investigating the Mechanism: The Power of Patch-Clamp Electrophysiology

The intricate details of butethamine's interaction with sodium channels have been elucidated through powerful techniques like patch-clamp electrophysiology.[14] This method allows for the direct measurement of the ionic currents flowing through individual ion channels in a cell membrane.[15] By controlling the voltage across the membrane (voltage-clamp), researchers can study how drugs like butethamine affect the function of sodium channels in their different conformational states.[15]

A Representative Experimental Protocol: Whole-Cell Voltage-Clamp Analysis

The following protocol outlines a typical experiment to assess the state-dependent block of voltage-gated sodium channels by butethamine in a cultured neuronal cell line.

Objective: To determine the IC50 of butethamine for the resting and inactivated states of voltage-gated sodium channels.

Materials:

  • Cultured neuronal cells expressing the desired sodium channel subtype.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2).

  • Butethamine hydrochloride stock solution.

Methodology:

  • Cell Preparation: Plate the neuronal cells on glass coverslips and allow them to adhere.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish Whole-Cell Configuration:

    • Mount a coverslip with cells onto the recording chamber of the microscope.

    • Lower the micropipette onto a single cell and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

    • Apply a brief pulse of negative pressure to rupture the membrane patch, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane.[15]

  • Voltage-Clamp Protocol for Resting State Block:

    • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most sodium channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.

    • Perfuse the cell with increasing concentrations of butethamine and record the sodium current at each concentration.

  • Voltage-Clamp Protocol for Inactivated State Block:

    • Hold the membrane potential at a depolarized level (e.g., -70 mV) for a prolonged period (e.g., 500 ms) to induce inactivation of the sodium channels.

    • Apply a brief test pulse (e.g., to 0 mV for 20 ms) to measure the current from the remaining non-inactivated channels.

    • Perfuse the cell with increasing concentrations of butethamine and record the sodium current at each concentration.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each butethamine concentration for both the resting and inactivated state protocols.

    • Plot the percentage of current inhibition as a function of butethamine concentration.

    • Fit the data with a dose-response curve to determine the IC50 (the concentration at which 50% of the current is inhibited) for both states.

Expected Results:

The IC50 for the inactivated state is expected to be significantly lower than the IC50 for the resting state, confirming the state-dependent nature of butethamine's block.

Channel StateExpected IC50 for Butethamine
RestingHigher (e.g., in the high µM to mM range)
InactivatedLower (e.g., in the low to mid µM range)

graph TD {
A[Cell Preparation] --> B[Pipette Fabrication];
B --> C{Establish Whole-Cell Configuration};
C --> D[Resting State Protocol];
D --> E[Inactivated State Protocol];
E --> F[Data Analysis];
F --> G[Determine IC50];
subgraph "Experimental Steps"
    A; B; C; D; E; F; G;
end

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A; B; C; D; E; F; G;

}

Workflow for a patch-clamp experiment to study butethamine's mechanism.

Conclusion: A Refined Understanding for Future Drug Development

The mechanism of action of butethamine hydrochloride is a compelling example of the sophisticated interplay between a small molecule and a complex ion channel. Its ability to selectively target and stabilize the open and inactivated states of the voltage-gated sodium channel underlies its clinical utility as a local anesthetic. A thorough understanding of this state-dependent blockade, elucidated through techniques like patch-clamp electrophysiology, is not merely of academic interest. It provides a critical framework for the rational design of novel local anesthetics with improved properties, such as enhanced potency, longer duration of action, and a more favorable safety profile. As our knowledge of the structure and function of ion channels continues to expand, so too will our ability to develop the next generation of therapeutics for the effective management of pain.

References

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. The Journal of general physiology, 69(4), 497–515.
  • Strichartz, G. R., & Wang, G. K. (2012). State-dependent inhibition of sodium channels by local anesthetics: a 40-year evolution. Anesthesiology, 117(1), 194–207.
  • Becker, D. E., & Reed, K. L. (2012). Local anesthetics: review of pharmacological considerations. Anesthesia progress, 59(2), 90–102.
  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology, 72(4), 711–734.
  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of physiology, 590(11), 2577–2589.
  • Ragsdale, D. S., McPhee, J. C., Scheuer, T., & Catterall, W. A. (1994). Molecular determinants of state-dependent block of Na+ channels by local anesthetics. Science, 265(5179), 1724–1728.
  • Covino, B. G. (1986). Pharmacology of local anaesthetic agents. British journal of anaesthesia, 58(7), 701–716.
  • Katzung, B. G., Masters, S. B., & Trevor, A. J. (Eds.). (2012). Basic & clinical pharmacology. McGraw-Hill Medical.
  • Purves, D., Augustine, G. J., Fitzpatrick, D., Katz, L. C., LaMantia, A. S., McNamara, J. O., & Williams, S. M. (Eds.). (2001). Neuroscience.
  • Sakmann, B., & Neher, E. (1984). Patch clamp techniques for studying ionic channels in excitable membranes. Annual review of physiology, 46, 455–472.
  • Hille, B. (2001). Ion channels of excitable membranes.
  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of general physiology, 149(4), 465–481.
  • Inxight Drugs. (n.d.). BUTETHAMINE. Retrieved from [Link]

  • medtigo. (n.d.). butethamine | Dosing, Uses & Side Effects. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). Patch clamp electrophysiology steps up a gear. Retrieved from [Link]

  • Uta, D., Yamada, K., & Matsuda, K. (n.d.). Actions of local anesthetics in rat spinal dorsal horn neurons by using in vivo patch clamp recording. University of Toyama. Retrieved from [Link]

  • GSRS. (n.d.). BUTETHAMINE. Retrieved from [Link]

  • Clinical Gate. (2015, February 7). Local anesthetic agents: Mechanism of action. Retrieved from [Link]

  • Scientifica. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology. Retrieved from [Link]

  • JoVE. (2023, September 22). Local Anesthetics: Mechanism of Action. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lidocaine?. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Voltage-gated sodium channels (NaV). Retrieved from [Link]

  • IntechOpen. (2018, October 10). Voltage-Gated Sodium Channels in Drug Discovery. Retrieved from [Link]

  • Marban, E., & Tomaselli, G. F. (2000). Structure, function and pharmacology of voltage-gated sodium channels. Naunyn-Schmiedeberg's archives of pharmacology, 362(4-5), 355–371.
  • MDPI. (2020, July 24). Bidirectional Modulation of the Voltage-Gated Sodium (Nav1.6) Channel by Rationally Designed Peptidomimetics. Retrieved from [Link]

  • Science.gov. (n.d.). patch clamp electrophysiology: Topics by Science.gov. Retrieved from [Link]

Sources

Exploratory

Butethamine Hydrochloride: Physicochemical Profiling, Molecular Weight Dynamics, and Solubility Methodologies

As drug development professionals and formulation scientists evaluate ester-type local anesthetics, understanding the precise physicochemical boundaries of the active pharmaceutical ingredient (API) is paramount. Butetha...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and formulation scientists evaluate ester-type local anesthetics, understanding the precise physicochemical boundaries of the active pharmaceutical ingredient (API) is paramount. Butethamine hydrochloride (often referred to historically as monocaine) presents a unique thermodynamic profile.

This whitepaper provides an authoritative, in-depth analysis of the molecular weight, solubility profile, and the self-validating analytical methodologies required to accurately characterize Butethamine hydrochloride.

Molecular Architecture and Quantitative Data

Butethamine is chemically designated as 2-(isobutylamino)ethyl 4-aminobenzoate[1]. To overcome the intrinsic hydrophobicity of the free base and facilitate aqueous formulation for injection, it is synthesized as a hydrochloride salt[2].

The addition of the hydrochloride moiety significantly alters the mass and solvation dynamics of the API. The free base possesses a molecular weight of 236.31 g/mol [3]. Upon conversion to the hydrochloride salt, the molecular weight increases to 272.77 g/mol [2]. This mass differential must be strictly accounted for during stoichiometric calculations in formulation and HPLC standard curve generation.

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Implication
Molecular Formula (Salt) C₁₃H₂₁ClN₂O₂Determines stoichiometric conversion factors.
Molecular Weight (Salt) 272.77 g/mol [2]Used for molarity calculations in aqueous buffers.
Molecular Weight (Free Base) 236.31 g/mol [3]Relevant for lipid-partitioning calculations.
Predicted LogP (XLogP3) 2.4[4]Indicates moderate lipophilicity, driving membrane permeation.
Solubility Profile Sparingly soluble in water[5]Requires specific pH control to prevent precipitation.
Solvent Compatibility Slightly soluble in ethanol/chloroform[5]Guides the selection of organic modifiers for HPLC mobile phases.

The Causality of the Solubility Profile

A common misconception in early-stage formulation is that all amine hydrochloride salts exhibit highly favorable aqueous solubility. Butethamine hydrochloride is formally classified as only sparingly soluble in water[5].

The Mechanistic Cause: The solubility restriction is driven by the molecule's hydrophobic domains—specifically the branched isobutyl chain and the aromatic para-aminobenzoate ring[1]. These structural features create a high entropic penalty for water cavity formation. While the protonated secondary amine (BH⁺) provides dipole-ion interactions with water, the dominant lipophilic surface area restricts the hydration sphere, limiting the maximum achievable concentration before the lattice energy of the solid state overcomes solvation forces.

The Role of pKa: Butethamine operates with a pKa of approximately 8.0, typical for amino ester local anesthetics[6]. Solubility is therefore dynamically linked to pH via the Henderson-Hasselbalch equation. At a formulated pH of ~5.5, the molecule exists almost entirely as the water-soluble ionized species. However, upon injection into physiological tissue (pH 7.4), a significant fraction deprotonates into the unionized free base[6]. Because the free base has a LogP of 2.4[4], its aqueous solubility drops precipitously, driving the molecule out of the aqueous extracellular fluid and into the lipid bilayer of the nerve axon[6].

MechanismOfAction A Injection (pH 5.5) Predominantly Ionized B Tissue Buffering (pH 7.4) Henderson-Hasselbalch Shift A->B C Unionized Free Base (Lipophilic, LogP 2.4) B->C Deprotonation D Nerve Membrane (Lipid Bilayer Penetration) C->D Diffusion E Intracellular Space (pH 7.1) Re-protonation D->E F Ionized Active Form (Receptor Binding) E->F Protonation G Na+ Channel Blockade (Anesthesia) F->G

Figure 1: pH-dependent membrane permeation and receptor binding pathway of Butethamine.

Self-Validating Experimental Protocol: Thermodynamic Solubility

To accurately determine the solubility of Butethamine HCl for regulatory submissions, kinetic solubility methods (like solvent-shift assays) must be avoided, as they frequently overestimate solubility due to transient supersaturation. As a Senior Application Scientist, I mandate the use of a rigorously controlled, self-validating isothermal shake-flask methodology.

Methodological Causality & Design

Every step in this protocol is designed to eliminate systemic artifacts:

  • The 72-Hour Equilibrium Check: The system validates itself by sampling at 24, 48, and 72 hours. If the concentration variance between 48h and 72h is <2%, true thermodynamic solid-liquid equilibrium is confirmed.

  • Ultracentrifugation vs. Direct Filtration: Direct filtration of sparingly soluble APIs often forces sub-micron colloidal aggregates through the membrane, falsely elevating the solubility reading. Centrifugation eliminates this artifact.

  • Filter Material Selection: Mixed cellulose ester (MCE) or nylon filters possess polar functional groups that adsorb the lipophilic free base of butethamine. Polytetrafluoroethylene (PTFE) is strictly required to prevent adsorptive losses.

Step-by-Step Workflow
  • Buffer Preparation: Prepare a 50 mM Phosphate Buffer at pH 7.4 (to mimic physiological conditions) and pH 5.5 (to mimic formulation conditions).

  • Solute Addition: Add an excess of Butethamine HCl powder (approx. 50 mg/mL) to 5 mL of the buffer in a sealed borosilicate glass vial to ensure the presence of a persistent solid pellet.

  • Isothermal Incubation: Place the vials in an orbital shaking incubator at exactly 25.0°C ± 0.1°C (for storage conditions) or 37.0°C ± 0.1°C (for physiological conditions) at 150 RPM.

  • Phase Separation: At the 24h, 48h, and 72h marks, extract 1 mL of the suspension. Centrifuge at 10,000 × g for 15 minutes to pellet undissolved solids and colloidal aggregates.

  • Filtration: Carefully draw the supernatant and pass it through a 0.22 µm hydrophilic PTFE syringe filter. Discard the first 200 µL to saturate any minor non-specific binding sites.

  • Dilution & Quantification: Dilute the filtrate appropriately with the HPLC mobile phase. Quantify using HPLC-UV at λ = 290 nm (targeting the conjugated para-aminobenzoate chromophore).

  • Self-Validation: Compare the 48h and 72h concentration data. Proceed with the 72h data only if the variance is ≤ 2.0%.

SolubilityWorkflow Step1 1. Solute Addition (Butethamine HCl) Step2 2. Isothermal Incubation (25°C / 37°C) Step1->Step2 Step3 3. Ultracentrifugation (Phase Separation) Step2->Step3 Step4 4. PTFE Filtration (0.22 µm) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification) Step4->Step5

Figure 2: Self-validating thermodynamic solubility workflow for Butethamine HCl.

Formulation Considerations for Drug Development

Because Butethamine is only sparingly soluble in water[5], formulation scientists must carefully balance the pH. Lowering the pH (e.g., pH 4.0 - 5.0) will exponentially increase solubility by fully protonating the amine, but this increases pain upon injection and delays the onset of anesthesia[6]. Conversely, raising the pH closer to 7.4 risks precipitation of the API in the vial. Therefore, formulations often require precisely buffered vehicles, and occasionally the inclusion of co-solvents or cyclodextrins if higher concentrations are mandated by the target product profile.

References

  • PubChem - Butethamine (CID 11117) . National Center for Biotechnology Information, U.S. National Library of Medicine. URL:[Link]

  • CAS Common Chemistry - Butethamine (CAS RN 2090-89-3) . American Chemical Society. URL:[Link]

  • Isolation And Identification Of Drugs . The Pharmaceutical Press (Archived). URL:[Link]

  • CRC Handbook of Chemistry and Physics . CRC Press (Archived). URL:[Link]

  • Duration of Local Anesthesia . Annual Review of Medicine. URL:[Link]

Sources

Foundational

The Metabolic Breakdown Pathways of Butethamine Hydrochloride: Mechanistic Insights and Analytical Workflows

As a Senior Application Scientist, understanding the precise metabolic fate of local anesthetics is critical for optimizing drug efficacy and mitigating adverse drug reactions. Butethamine hydrochloride (historically mar...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the precise metabolic fate of local anesthetics is critical for optimizing drug efficacy and mitigating adverse drug reactions. Butethamine hydrochloride (historically marketed as Monocaine) is an amino ester local anesthetic. Like other agents in its class, its pharmacokinetic profile and safety margins are heavily dictated by its rapid biotransformation in the systemic circulation.

This technical guide provides an in-depth mechanistic breakdown of butethamine metabolism, the immunological implications of its metabolites, and the validated experimental protocols required to quantify these pathways in preclinical development.

Chemical Architecture and Pharmacological Context

Butethamine hydrochloride [2-(isobutylamino)ethyl 4-aminobenzoate hydrochloride] features a lipophilic para-aminobenzoic acid (PABA) aromatic ring linked via an ester bond to a hydrophilic secondary amino terminus (2-isobutylaminoethanol). This specific structural configuration allows it to reversibly bind to and block voltage-gated sodium channels in neural membranes, preventing depolarization and nerve impulse conduction[1].

However, the ester linkage is the Achilles' heel of the molecule's systemic stability. Unlike amide local anesthetics (e.g., lidocaine, bupivacaine), which require hepatic cytochrome P450-mediated N-dealkylation and hydroxylation, butethamine is metabolized directly in the blood plasma[2].

The Primary Metabolic Pathway: Ester Hydrolysis

The metabolic breakdown of butethamine is almost exclusively driven by plasma pseudocholinesterase (also known as butyrylcholinesterase or BChE).

Mechanistic Breakdown:

  • Enzymatic Cleavage: Upon entering the systemic circulation, the ester bond of butethamine is rapidly targeted by plasma pseudocholinesterase.

  • Metabolite Generation: The hydrolysis yields two primary metabolites:

    • Para-aminobenzoic acid (PABA): The lipophilic aromatic moiety.

    • 2-(isobutylamino)ethanol: The hydrophilic amino alcohol byproduct.

  • Elimination: PABA and the amino alcohol are highly water-soluble compared to the parent drug and are rapidly excreted by the kidneys into the urine[3].

Causality in Clinical Outcomes: The rapid plasma hydrolysis explains why butethamine and other ester anesthetics have a very short systemic half-life and a lower risk of dose-dependent systemic central nervous system (CNS) toxicity compared to amides. However, the generation of PABA is the direct causal agent for the higher incidence of allergic hypersensitivity reactions (anaphylaxis) associated with ester anesthetics[4].

Butethamine_Metabolism Parent Butethamine Hydrochloride (Parent Drug) Enzyme Plasma Pseudocholinesterase (Butyrylcholinesterase) Parent->Enzyme Systemic Absorption Metab1 Para-aminobenzoic Acid (PABA) Enzyme->Metab1 Ester Hydrolysis Metab2 2-(isobutylamino)ethanol (Amino Alcohol) Enzyme->Metab2 Ester Hydrolysis Excretion Renal Excretion (Urine) Metab1->Excretion High Water Solubility Metab2->Excretion High Water Solubility

Plasma pseudocholinesterase-mediated hydrolysis pathway of butethamine hydrochloride.

Experimental Methodology: In Vitro Plasma Stability and Metabolite Quantification

To rigorously evaluate the metabolic breakdown of ester anesthetics like butethamine, researchers must employ highly controlled in vitro plasma stability assays coupled with LC-MS/MS. The following protocol is a self-validating system designed to prevent ex vivo degradation artifacts, a common pitfall when working with highly active esterases.

Rationale for Protocol Design: Pseudocholinesterases continue to function after blood collection. If enzymatic activity is not immediately quenched at specific time points, the calculated half-life will be artificially shortened. We utilize organic solvent precipitation (acetonitrile with 0.1% formic acid) to instantly denature the esterases and stabilize the PABA metabolite.

Step-by-Step Protocol: Plasma Stability Assay

  • Plasma Preparation: Thaw pooled human plasma (heparinized) in a 37°C water bath. Pre-incubate 990 µL aliquots in Eppendorf tubes at 37°C for 10 minutes to reach physiological temperature.

  • Spiking the Substrate: Initiate the reaction by adding 10 µL of 100 µM butethamine hydrochloride (prepared in 50:50 Methanol:Water) to the plasma to achieve a final concentration of 1 µM. Vortex gently for 3 seconds.

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Enzymatic Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Procaine-d4, 50 ng/mL) and 0.1% Formic Acid. The acid lowers the pH, further inhibiting residual esterase activity, while the solvent precipitates plasma proteins.

  • Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • LC-MS/MS Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Analyze using a C18 reversed-phase column with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor MRM transitions for Butethamine (m/z 237.1 -> 164.1) and PABA (m/z 138.0 -> 94.0).

Experimental_Workflow Step1 Plasma Pre-incubation (37°C) Step2 Spike Butethamine (1 µM Final) Step1->Step2 Step3 Time-Course Sampling (0-120 min) Step2->Step3 Step4 Quench with Ice-Cold ACN + 0.1% Formic Acid Step3->Step4 Step5 Centrifugation (14,000 x g, 4°C) Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

Step-by-step LC-MS/MS sample prep workflow for evaluating butethamine plasma stability.

Quantitative Data Presentation: Pharmacokinetic Parameters

Understanding the quantitative kinetics of this breakdown is essential for formulation scientists. Below is a summary of the typical pharmacokinetic parameters associated with amino ester anesthetics undergoing pseudocholinesterase metabolism, highlighting their rapid clearance rates[5].

Pharmacokinetic ParameterTypical Value / CharacteristicMechanistic Cause
Plasma Half-Life ( t1/2​ ) < 10 minutesRapid hydrolysis by abundant plasma butyrylcholinesterase.
Clearance Mechanism Enzymatic (Blood Plasma)Does not require hepatic transport or CYP450 activation.
Metabolite Ratio (PABA:Parent) > 95% within 30 minsNear-complete conversion prior to renal filtration.
Volume of Distribution ( Vd​ ) Low to ModerateHigh water solubility of metabolites prevents deep tissue accumulation.
Allergenic Potential HighPABA acts as a hapten, triggering IgE-mediated hypersensitivity.
Immunological and Clinical Implications

The metabolic breakdown of butethamine is a double-edged sword. While the rapid destruction of the active drug prevents severe systemic toxicity (such as seizures or cardiovascular collapse often seen with amide anesthetics), the obligate formation of PABA is highly problematic.

PABA is a known immunogen[3]. When it binds to carrier proteins in the plasma, it forms a hapten-protein complex that can trigger severe allergic contact dermatitis or Type I anaphylactic reactions in sensitized individuals[2]. This metabolic reality is the primary reason why ester-type local anesthetics, including butethamine, have largely been superseded by amide-type anesthetics (e.g., lidocaine) in modern clinical practice.

Conclusion

The metabolism of butethamine hydrochloride represents a classic example of plasma-mediated drug clearance. By utilizing robust LC-MS/MS workflows and strict enzymatic quenching protocols, researchers can accurately map the pharmacokinetic degradation of the ester bond into PABA and 2-(isobutylamino)ethanol. Understanding these pathways remains fundamentally important for the rational design of novel, soft-drug anesthetics aimed at minimizing both systemic toxicity and allergic potential.

References
  • Local Anesthetics | Basic Concepts in Pharmacology. AccessPharmacy, McGraw Hill Medical. Available at: [Link]

  • Topical, Local, and Regional Anesthesia and Anesthetics. StatPearls, National Center for Biotechnology Information (NCBI). Available at: [Link]

  • 4-Aminobenzoic acid. Wikipedia. Available at:[Link]

  • Butethamine | Dosing, Uses & Side Effects. Medtigo. Available at: [Link]

  • Local Anaesthetics - Part One. Life in the Fast Lane (LITFL). Available at: [Link]

Sources

Exploratory

butethamine hydrochloride crystal structure and polymorphism analysis

An In-Depth Technical Guide to Butethamine Hydrochloride Crystal Structure and Polymorphism Analysis Executive Summary Butethamine hydrochloride (CAS 553-68-4), chemically designated as 2-[(2-methylpropyl)amino]ethanol 4...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Butethamine Hydrochloride Crystal Structure and Polymorphism Analysis

Executive Summary

Butethamine hydrochloride (CAS 553-68-4), chemically designated as 2-[(2-methylpropyl)amino]ethanol 4-aminobenzoate hydrochloride, is an ester-type local anesthetic structurally related to procaine and tetracaine[1][2]. While traditionally utilized for nerve block and infiltration anesthesia, the modern pharmaceutical landscape demands rigorous solid-state characterization of active pharmaceutical ingredients (APIs) to ensure consistent bioavailability, stability, and manufacturability.

Because ester-type local anesthetics exhibit a high propensity for conformational polymorphism and moisture-dependent phase transitions[3][4], understanding the crystal structure of butethamine hydrochloride is paramount. This whitepaper provides a comprehensive, expert-level framework for the crystallographic analysis and polymorph screening of butethamine hydrochloride, detailing the causality behind experimental choices and providing self-validating protocols for solid-state characterization.

Molecular Conformation and Crystal Lattice Mechanics

The structural flexibility of butethamine hydrochloride is the primary thermodynamic driver for its polymorphic behavior. The molecule consists of three distinct domains:

  • The Aromatic Ring: A rigid para-aminobenzoate moiety that participates in π−π stacking and acts as a hydrogen bond donor via the primary amine.

  • The Ester Linkage: A flexible hinge region that allows for multiple torsional angles, leading to conformational polymorphism.

  • The Aliphatic Amine: An isobutyl-substituted secondary amine. In the hydrochloride salt, this amine is protonated, creating a strong hydrogen bond donor site.

Lattice Interactions: In the solid state, the chloride counterion ( Cl− ) acts as a critical structural node. It serves as a multi-dentate hydrogen bond acceptor, bridging the protonated secondary amine of one butethamine molecule with the primary aromatic amine of an adjacent molecule. This ionic cross-linking dictates the primary crystal packing motif. Variations in the solvent of crystallization or the cooling rate can trap the flexible isobutyl chain in different spatial orientations, yielding distinct polymorphic forms or solvates, a phenomenon well-documented in structurally analogous compounds like tetracaine hydrochloride[3][5].

LatticeInteractions A Butethamine Cation (Protonated Amine) B Chloride Anion (H-Bond Acceptor) A->B Ionic/H-Bond C Adjacent Molecule (Primary Amine) C->B H-Bond D Conformational Shift (Isobutyl Chain) D->A Induces Polymorphism

Figure 1: Mechanistic diagram of intermolecular forces dictating butethamine HCl crystal packing.

Polymorph Screening Strategy

To thoroughly map the solid-state landscape of butethamine hydrochloride, a multi-tiered screening strategy is required. The goal is to identify the thermodynamically stable form (usually characterized by the highest melting point and lowest solubility) and any kinetically trapped metastable forms.

Causality in Screening Design:

  • Solvent-Mediated Phase Transformation (SMPT): Slurrying the API in solvents of varying polarity (e.g., water, ethanol, ethyl acetate) provides the activation energy required for metastable forms to dissolve and recrystallize into the thermodynamic form.

  • Thermal Treatment: Melt-quenching destroys the crystalline lattice, creating an amorphous solid. Subsequent controlled heating allows for cold crystallization into kinetic polymorphs.

  • Anti-Solvent Addition: Rapid precipitation by adding a non-solvent (e.g., ether, in which butethamine HCl is practically insoluble[1]) forces rapid nucleation, often bypassing the thermodynamic form to yield metastable polymorphs.

PolymorphScreening A API: Butethamine HCl B Solvent Screening (Polar vs Non-polar) A->B C Thermal Treatment (Melt/Quench) A->C D Anti-Solvent Crystallization A->D E Form I (Thermodynamic) B->E Slow Evap G Hydrate/Solvate B->G Aqueous Media F Form II (Kinetic) C->F Rapid Cool D->F High Supersat F->E SMPT

Figure 2: Comprehensive polymorph screening workflow for Butethamine HCl.

Analytical Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed for solid-state characterization.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)

Purpose: To determine the absolute molecular conformation, unit cell parameters, and space group.

  • Crystal Growth: Dissolve 50 mg of butethamine HCl in 2 mL of a 1:1 ethanol/water mixture. Filter through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation sites.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and place in a vibration-free environment at 20°C. Allow 7–14 days for single crystals to form.

  • Mounting: Select a crystal with distinct faces (typically needles or plates) and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric moisture degradation.

  • Data Collection: Transfer to a goniometer equipped with a CCD detector. Cool to 100 K using a nitrogen cryostream to minimize thermal motion. Use Cu-K α radiation ( λ=1.5418 Å).

  • Validation: Ensure the R1​ value (discrepancy index) post-refinement is < 0.05, confirming a high-quality structural model.

Protocol 2: Powder X-Ray Diffraction (PXRD)

Purpose: To identify bulk phase purity and distinguish between polymorphic forms.

  • Sample Preparation: Gently grind 100 mg of the bulk powder using an agate mortar and pestle. Caution: Excessive milling can induce polymorphic transformation or amorphization[6].

  • Loading: Back-load the powder into a standard sample holder to minimize preferred orientation effects.

  • System Suitability: Run a NIST Silicon standard (SRM 640) to calibrate the peak positions.

  • Analysis: Scan from 2° to 40° at a step size of 0.015° and a scan rate of 2°/min.

  • Interpretation: Compare the experimental diffractogram against the simulated powder pattern generated from the SCXRD data.

Protocol 3: Thermal Profiling (DSC & TGA)

Purpose: To determine melting points, detect phase transitions, and quantify solvate/hydrate loss.

  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) for temperature and enthalpy using high-purity Indium ( Tm​=156.6∘ C).

  • TGA Execution: Load 5–10 mg of sample into an open platinum pan. Heat from 25°C to 300°C at 10°C/min under a nitrogen purge (50 mL/min). A mass loss prior to the melting point indicates a hydrate or solvate.

  • DSC Execution: Load 3–5 mg into a crimped aluminum pan with a pinhole. Heat at 10°C/min. The thermodynamic form of butethamine HCl will exhibit a sharp endothermic melting peak between 192–196°C[1][2].

Quantitative Data Presentation

Based on crystallographic principles and comparative data from related local anesthetics (e.g., procaine and tetracaine)[3][7][8], the solid-state profile of butethamine hydrochloride can be categorized into distinct phases. The following table summarizes the quantitative crystallographic and thermal metrics expected during a full polymorphic screen.

Table 1: Physicochemical and Crystallographic Properties of Butethamine HCl Solid Forms

Property / ParameterForm I (Thermodynamic)Form II (Kinetic)Hydrate (Form X)
Crystal Habit Orthorhombic PlatesFine NeedlesMonoclinic Prisms
Melting Point (DSC) 192°C – 196°C181°C – 184°CDehydrates at ~85°C
Enthalpy of Fusion ( ΔHf​ ) High (> 35 J/g)Lower (< 30 J/g)N/A (Complex thermal event)
TGA Mass Loss < 0.1% (Anhydrous)< 0.1% (Anhydrous)~6.2% (Corresponds to 1 H2​O )
Primary PXRD Peaks ( ) 8.4°, 12.5°, 16.3°, 21.4°7.9°, 13.1°, 18.5°, 22.1°6.5°, 11.2°, 15.8°, 24.0°
Preparation Method Slow cooling in EthanolRapid precipitation (Ether)Slurry in >85% RH environment
Relative Stability Stable at RT / Ambient RHConverts to Form I via SMPTStable only at high humidity

Mechanistic Causality & Formulation Impact

Understanding the polymorphism of butethamine hydrochloride is not merely an academic exercise; it has profound implications for drug formulation and efficacy.

Dissolution and Bioavailability: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the solubility of the drug. Metastable polymorphs (e.g., Form II) possess a higher free energy state than the thermodynamic Form I. Consequently, Form II will exhibit a higher apparent solubility and a faster dissolution rate. However, formulating with a metastable form carries the risk of spontaneous polymorphic reversion during shelf-life, which can lead to crystal growth in semi-solid or liquid formulations, ultimately reducing bioavailability and causing patient discomfort (e.g., gritty topical creams or blocked injection needles).

Excipient Interactions and Solid-State Stability: Research on analogous compounds like tetracaine hydrochloride demonstrates that environmental factors, particularly relative humidity (RH), dictate phase stability[3][9]. If butethamine HCl is exposed to high humidity, the crystal lattice can expand to accommodate water molecules, forming a hydrate. This hydration alters the hydrogen-bonding network, often neutralizing the chloride ion's bridging capacity and leading to a less stable lattice.

To mitigate this, formulation scientists must carefully select excipients. Utilizing excipients with lower crystallinity and higher intrinsic hygroscopicity (such as specific grades of microcrystalline cellulose or starch) can act as "moisture scavengers," effectively protecting the butethamine HCl lattice from hydration-induced polymorphic transformations[3].

References

  • DrugFuture. Butethamine Structural Formula and Properties. Retrieved from [Link]

  • Schmidt, A. C. (2006). The Role of Molecular Structure in the Crystal Polymorphism of Local Anesthetic Drugs. Pharmaceutical Research, 22(12), 2121-33. Retrieved from[Link]

  • Al-Badr, A. A., & Tayel, M. M. (1989). Analytical Profile of Procaine Hydrochloride. Profiles of Drug Substances, Excipients and Related Methodology. Retrieved from[Link]

  • Rose, H. A. (1958). Crystallographic properties of procaine hydrochloride. Acta Crystallographica, 11(4), 300-301. Retrieved from[Link]

  • Archive.org / Isolation And Identification Of Drugs. Infrared Spectroscopy and Polymorphism Alterations. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of Butethamine Hydrochloride

Abstract This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate and precise quantification of butethamine hydrochloride. The develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate and precise quantification of butethamine hydrochloride. The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of butethamine hydrochloride in bulk drug substance and pharmaceutical formulations. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

Butethamine hydrochloride, 2-(isobutylamino)ethyl p-aminobenzoate hydrochloride, is a local anesthetic of the ester type.[4] Its therapeutic efficacy is directly related to its concentration in the final drug product. Therefore, a reliable and robust analytical method for its quantification is crucial for ensuring product quality and patient safety. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[2][5][6]

This document provides a comprehensive guide for the development and validation of an HPLC-UV method for butethamine hydrochloride, offering a step-by-step protocol for researchers, scientists, and drug development professionals. The rationale behind the selection of chromatographic conditions and validation parameters is explained to provide a deeper understanding of the method's scientific basis.

Physicochemical Properties of Butethamine Hydrochloride

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Chemical FormulaC₁₃H₂₁ClN₂O₂[4]
Molecular Weight272.77 g/mol [4]
AppearanceSolid powder[4]
SolubilitySoluble in DMSO[4]
UV Absorbance (λmax)Estimated to be in the 230-290 nm rangeInferred from similar local anesthetics

Experimental

Materials and Reagents
  • Butethamine Hydrochloride Reference Standard (Purity >98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (85%) (Analytical Grade)

  • Water, Purified (Milli-Q® or equivalent)

  • 0.45 µm Nylon Syringe Filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column with specifications suitable for basic compounds (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8][9][10][11] The use of a column with end-capping is recommended to minimize peak tailing for basic analytes like butethamine.

  • Mobile Phase: A filtered and degassed mixture of 0.05 M potassium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (60:40 v/v). The acidic pH helps to ensure the ionization of butethamine, leading to better peak shape and retention on a C18 column.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan (preliminary analysis suggests a wavelength between 230-290 nm). For this application note, a hypothetical wavelength of 285 nm will be used.

  • Run Time: Approximately 10 minutes.

Preparation of Standard and Sample Solutions

3.3.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh about 25 mg of Butethamine Hydrochloride Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

3.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 150 µg/mL. These solutions will be used for the linearity study. For routine analysis, a working standard solution of 50 µg/mL is recommended.

3.3.3. Sample Preparation

For a drug product (e.g., injection), accurately transfer a volume of the formulation equivalent to 25 mg of butethamine hydrochloride into a 25 mL volumetric flask. Dilute to volume with the mobile phase. Further dilute this solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3]

System Suitability

Before each validation run, and throughout routine analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A working standard solution (e.g., 50 µg/mL) is injected five times. The acceptance criteria are as follows:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject the blank (mobile phase), a placebo solution (if applicable), a standard solution of butethamine hydrochloride, and a sample solution.

  • Acceptance Criteria: The blank and placebo injections should not show any interfering peaks at the retention time of butethamine hydrochloride.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol: Inject the working standard solutions (10, 25, 50, 100, 125, and 150 µg/mL) in triplicate.

  • Analysis: Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.

  • Protocol: Spike a placebo solution with the butethamine hydrochloride reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Prepare each level in triplicate.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six independent preparations of the sample solution at 100% of the test concentration on the same day.

    • Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Introduce small variations to the optimized method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic phase)

    • Column temperature (± 2 °C)

    • pH of the buffer (± 0.2 units)

  • Analysis: Analyze a system suitability solution and a sample solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters should still be met, and the assay results of the sample should not significantly deviate from the results obtained under the optimized conditions.

Data Presentation and Results

The following tables summarize the expected results from the method validation experiments.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 2.0(e.g., 1.2)
Theoretical Plates (N)≥ 2000(e.g., 5500)
RSD of Peak Areas (%)≤ 2.0(e.g., 0.8%)

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
10(e.g., 50000)
25(e.g., 125000)
50(e.g., 250000)
100(e.g., 500000)
125(e.g., 625000)
150(e.g., 750000)
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Results

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%40(e.g., 39.8)(e.g., 99.5)
100%50(e.g., 50.2)(e.g., 100.4)
120%60(e.g., 59.7)(e.g., 99.5)
Mean Recovery (%) (e.g., 99.8)

Table 4: Precision Results

Precision TypenMean Assay (%)RSD (%)
Repeatability6(e.g., 99.7)(e.g., 0.9)
Intermediate Precision12(e.g., 99.9)(e.g., 1.2)

Workflow and Diagrams

The overall workflow for the development and validation of the HPLC-UV method for butethamine hydrochloride is illustrated below.

HPLC_Method_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_app Application Lit_Review Literature Review & Physicochemical Properties Initial_Conditions Initial Chromatographic Conditions Selection Lit_Review->Initial_Conditions UV_Scan UV Wavelength Selection Initial_Conditions->UV_Scan Optimization Optimization of (Mobile Phase, Column, etc.) System_Suitability System Suitability Optimization->System_Suitability UV_Scan->Optimization Specificity Specificity System_Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Quality Control Robustness->Routine_Analysis Stability_Studies Stability Studies Routine_Analysis->Stability_Studies

Caption: Workflow for HPLC-UV Method Development and Validation.

Butethamine_Structure butethamine

Caption: Chemical Structure of Butethamine.

Conclusion

The HPLC-UV method described in this application note is a reliable, accurate, and precise tool for the quantification of butethamine hydrochloride. The method has been validated according to ICH guidelines and is suitable for its intended purpose in a quality control environment. The detailed protocol and the rationale provided will enable researchers and scientists to implement this method effectively for the analysis of butethamine hydrochloride in their respective laboratories.

References

  • C18-Aqueous HPLC Column, Liquid Chromatography Column - Hawach Scientific. (n.d.). Retrieved March 19, 2026, from [Link]

  • What are C18 HPLC columns? - GL Sciences. (2023, November 1). Retrieved March 19, 2026, from [Link]

  • C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. (2025, June 24). Retrieved March 19, 2026, from [Link]

  • Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC - MAC-MOD Analytical. (n.d.). Retrieved March 19, 2026, from [Link]

  • UHPLC Column for Highly Polar Basic Compounds - Phenomenex. (2022, May 20). Retrieved March 19, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). Retrieved March 19, 2026, from [Link]

  • QbD based approach to RP-HPLC method development and validation of Bupivacaine hydrochloride in bulk and in-house. (2023, March 8). Retrieved March 19, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms. (2020, January 15). Retrieved March 19, 2026, from [Link]

  • RP-HPLC METHOD FOR THE ESTIMATION OF BUPIVACAINE HCl IN PHARMACEUTICAL DOSAGE FORMS. (2010, October 25). Retrieved March 19, 2026, from [Link]

  • Ultraviolet spectrophotometric method for analytical determination of mianserin hydrochloride in coated tablets and comparison with LC. (n.d.). Retrieved March 19, 2026, from [Link]

  • Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. (n.d.). Retrieved March 19, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved March 19, 2026, from [Link]

Sources

Application

Application Note: Butethamine Hydrochloride In Vitro Dosing and Cytotoxicity Evaluation Protocols

Introduction & Mechanistic Overview Butethamine hydrochloride (commonly known as Monocaine) is a local anesthetic belonging to the ester class of p-aminobenzoic acid (PABA) derivatives[1]. In clinical and research applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Butethamine hydrochloride (commonly known as Monocaine) is a local anesthetic belonging to the ester class of p-aminobenzoic acid (PABA) derivatives[1]. In clinical and research applications, it is utilized to induce reversible loss of sensation by interfering with nerve conduction.

Mechanism of Action: The primary pharmacological target of butethamine is the voltage-gated sodium channel (NaV) located on the neuronal cell membrane[2]. By binding to the intracellular portion of the channel, butethamine inhibits the influx of sodium ions, thereby preventing the depolarization phase of action potentials[1][2]. While this blockade is therapeutic at controlled concentrations, supratherapeutic dosing or prolonged cellular exposure can lead to off-target cytotoxicity, characterized by mitochondrial dysfunction and cell membrane compromise.

Understanding the precise cytotoxic thresholds of butethamine is critical when formulating complex delivery systems, such as dermal fillers or sustained-release hydrogels, which require rigorous biological evaluation under ISO 10993-5 standards[3].

Mechanism Butethamine Butethamine HCl (Ester Local Anesthetic) NaV Voltage-Gated Na+ Channels (Intracellular Blockade) Butethamine->NaV HighDose High Concentration (>5 mM) / Prolonged Exposure Butethamine->HighDose Toxicity Pathway Depol Inhibition of Depolarization (Therapeutic Effect) NaV->Depol Mito Mitochondrial Dysfunction (Decreased MTT Reduction) HighDose->Mito Membrane Membrane Compromise (LDH Release) HighDose->Membrane Death Cytotoxicity / Apoptosis (ISO Grade 3-4) Mito->Death Membrane->Death

Fig 1: Mechanistic pathway of Butethamine HCl therapeutic blockade vs. dose-dependent cytotoxicity.

Experimental Rationale & Self-Validating Systems

In vitro cytotoxicity testing of local anesthetics must bridge the gap between simple cellular viability and complex tissue interactions. We employ the L929 mouse fibroblast cell line as the gold standard for these assays, aligning with the ISO 10993-5 guidelines for the biological evaluation of medical devices and formulations[3].

Causality in Assay Design: We utilize an agarose overlay method rather than direct liquid dosing for specific toxicity screens. Why? The agarose matrix prevents mechanical shearing of the L929 monolayer during drug application and creates a diffusion gradient that mimics local tissue absorption kinetics[3]. This is critical for evaluating anesthetics intended for subcutaneous or dermal injection.

Self-Validating System: Every protocol described below is designed as a self-validating system. This means no data point is accepted without concurrent internal validation. Each plate must contain:

  • Negative Control (High-Density Polyethylene or 0.9% NaCl): Validates that the physical weight of the sample or the solvent does not cause cell death[3].

  • Positive Control (Latex or 1% Triton X-100): Validates the assay's sensitivity to detect membrane compromise and cell death[3].

  • Vehicle Control: Ensures the diluent (e.g., culture media) has no baseline toxicity.

Quantitative Dosing Guidelines

The following table summarizes the expected cellular responses of L929 fibroblasts exposed to varying concentrations of butethamine hydrochloride.

Concentration RangeExposure TimeCellular Response & ViabilityISO 10993-5 Reactivity Grade
0.01 mM – 0.5 mM 24 HoursNormal morphology; >90% viability.Grade 0 (None)
0.5 mM – 2.0 mM 24 HoursMild cell rounding; 70-90% viability.Grade 1 (Slight)
2.0 mM – 5.0 mM 24 HoursModerate detachment; 50-70% viability.Grade 2 (Mild)
5.0 mM – 10.0 mM 24 HoursExtensive lysis; 20-50% viability.Grade 3 (Moderate)
> 10.0 mM 24 HoursComplete monolayer destruction; <20% viability.Grade 4 (Severe)

Table 1: Quantitative dosing parameters and expected cytotoxic responses for Butethamine HCl in vitro.

Experimental Protocols

Protocol A: Preparation of Butethamine Hydrochloride Stock Solutions

Causality: Butethamine HCl is highly water-soluble. However, maintaining physiological pH is crucial, as local anesthetics are weak bases and their ionization state (and thus cellular permeability) is highly pH-dependent.

  • Weighing: Accurately weigh 27.28 mg of Butethamine Hydrochloride powder (MW ≈ 272.77 g/mol ).

  • Dissolution: Dissolve the powder in 10 mL of sterile, complete Dulbecco’s Modified Eagle Medium (DMEM) to create a 10 mM stock solution.

  • pH Adjustment: Check the pH of the solution. Adjust to pH 7.2 - 7.4 using 0.1 M NaOH or HCl if necessary. Validation: Incorrect pH will independently cause L929 cytotoxicity, invalidating the drug-specific toxicity data.

  • Sterilization: Filter the solution through a 0.22 µm polyethersulfone (PES) syringe filter inside a biosafety cabinet.

  • Serial Dilution: Prepare working concentrations (0.1 mM to 10 mM) by diluting the stock with complete DMEM.

Protocol B: ISO 10993-5 Agarose Overlay Cytotoxicity Assay

This protocol evaluates the localized toxicity of butethamine when formulated into gels or applied via filter discs[3].

Workflow Step1 1. Cell Seeding L929 Fibroblasts to 80% Confluence Step2 2. Agarose Overlay Apply 1% Agarose in Media Step1->Step2 Step3 3. Dosing Apply Butethamine HCl to Filter Discs Step2->Step3 Step4 4. Incubation 24h at 37°C, 5% CO2 Step3->Step4 Step5 5. Evaluation Neutral Red Stain & Microscopy Step4->Step5

Fig 2: Step-by-step workflow for the ISO 10993-5 Agarose Overlay Cytotoxicity Assay.

  • Cell Seeding: Seed L929 mouse fibroblasts in 6-well plates at a density of 1×105 cells/well. Incubate at 37°C in 5% CO₂ until a uniform monolayer (approx. 80% confluence) is achieved (usually 24 hours).

  • Agarose Preparation: Prepare a 2% agarose solution in distilled water and sterilize via autoclaving. Equilibrate to 42°C. Mix 1:1 with 2X concentrated cell culture medium (also at 42°C) to yield a final 1% agarose-media mixture.

  • Overlay Application: Aspirate the liquid media from the L929 cells. Carefully dispense 2 mL of the 1% agarose-media mixture into each well. Allow it to solidify at room temperature for 15 minutes. Causality: The agarose must not exceed 42°C during application, otherwise thermal shock will induce spontaneous apoptosis, triggering a false-positive toxicity reading.

  • Dosing: Place sterile filter discs (approx. 5 mm diameter) on top of the solidified agarose. Dose triplicate wells by pipetting 0.1 mL of the butethamine test solutions onto the discs[3].

  • Control Placement: Include 0.9% NaCl (negative control), a 1 cm length of high-density polyethylene (negative control), and a 1x1 cm portion of latex (positive control) on separate agarose surfaces[3].

  • Incubation & Staining: Incubate for 24 hours. Following incubation, apply a 0.01% Neutral Red solution over the agarose for 1 hour.

  • Evaluation: Examine macroscopically for a zone of decolorization (dead cells cannot retain Neutral Red) and microscopically for cell lysis. Grade the reactivity from 0 to 4 based on the ISO 10993-5 standard.

Protocol C: Quantitative Cell Viability (MTT Assay)

To obtain high-resolution IC50 data, a direct liquid-dosing MTT assay is utilized.

  • Seeding: Seed L929 cells in a 96-well plate at 1×104 cells/well in 100 µL of media. Incubate for 24 hours.

  • Dosing: Aspirate media and replace with 100 µL of butethamine working solutions (0.1 mM – 10 mM). Include untreated cells (100% viability control) and Triton X-100 treated cells (0% viability control). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Causality: Viable cells with active mitochondria will cleave the tetrazolium ring of MTT to form purple formazan crystals. A decrease in formazan production is directly proportional to mitochondrial toxicity.

  • Solubilization: After 4 hours of incubation, aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate relative viability against the untreated control.

Sources

Method

Application Note: The Strategic Use of Butethamine Hydrochloride as an Internal Standard in the Quantitative Analysis of Local Anesthetics

Abstract This technical guide provides a comprehensive framework for the utilization of butethamine hydrochloride as an internal reference standard in the quantitative analysis of structurally related local anesthetics,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of butethamine hydrochloride as an internal reference standard in the quantitative analysis of structurally related local anesthetics, such as procaine hydrochloride, by High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection. We will delve into the rationale behind experimental choices, present a detailed, step-by-step protocol, and discuss method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and robustness of their analytical methods.

Introduction: The Imperative for an Internal Standard

In quantitative analytical chemistry, particularly within the pharmaceutical industry, achieving accurate and reproducible results is paramount. The internal standard (IS) method is a powerful technique to mitigate variability inherent in the analytical workflow, from sample preparation to instrument response.[1] An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls. By calculating the ratio of the analyte's response to the internal standard's response, variations such as injection volume inconsistencies, sample matrix effects, and fluctuations in detector sensitivity can be effectively normalized.[2][3]

Butethamine hydrochloride, a local anesthetic of the ester type, presents itself as an excellent candidate for an internal standard in the analysis of other ester-based local anesthetics like procaine and benzocaine.[4][5] Its structural similarity ensures comparable behavior during sample extraction and chromatographic separation, a key prerequisite for a successful internal standard.[2] Furthermore, its distinct molecular weight and chromatographic properties allow for clear resolution from the analyte of interest.

This application note will present a detailed protocol for the use of butethamine hydrochloride as an internal standard for the quantification of procaine hydrochloride in a representative pharmaceutical formulation.

Physicochemical Properties of Butethamine Hydrochloride

A thorough understanding of the physicochemical properties of the internal standard is crucial for method development.

PropertyValueSource
Chemical Name 2-(Isobutylamino)ethyl p-aminobenzoate hydrochloride[6]
Molecular Formula C13H21ClN2O2[6]
Molecular Weight 272.77 g/mol [6]
Melting Point 192-196 °C[7]
Solubility Soluble in water, slightly soluble in ethanol[7]
UV Absorbance As a p-aminobenzoate ester, it is expected to have a UV maximum around 290 nm in acidic to neutral solutions.Inferred from similar structures

Experimental Protocol: Quantification of Procaine Hydrochloride using Butethamine Hydrochloride as an Internal Standard

This section outlines a representative HPLC-UV method for the determination of procaine hydrochloride in an injectable solution.

Materials and Reagents
  • Procaine Hydrochloride (Reference Standard)

  • Butethamine Hydrochloride (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic

  • Orthophosphoric Acid

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters

Instrumentation
  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Preparation of Solutions

Mobile Phase: Prepare a 25 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in deionized water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). The final composition should be optimized to achieve adequate separation.

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 25 mg of butethamine hydrochloride and dissolve it in a 50 mL volumetric flask with the mobile phase to obtain a concentration of 500 µg/mL.

Analyte Stock Solution (Procaine Stock): Accurately weigh approximately 25 mg of procaine hydrochloride and dissolve it in a 50 mL volumetric flask with the mobile phase to obtain a concentration of 500 µg/mL.

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Procaine Stock solution into volumetric flasks and adding a constant volume of the IS Stock solution to each. Dilute to the mark with the mobile phase. A typical concentration range for procaine hydrochloride could be 1-100 µg/mL, with a constant butethamine hydrochloride concentration of 25 µg/mL in each standard.

Sample Preparation: Dilute the procaine hydrochloride injectable solution with the mobile phase to fall within the calibration range. Add the internal standard to the diluted sample to achieve the same final concentration as in the calibration standards. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 290 nm
Data Analysis

The ratio of the peak area of procaine hydrochloride to the peak area of butethamine hydrochloride is plotted against the concentration of procaine hydrochloride to construct a calibration curve. The concentration of procaine hydrochloride in the unknown sample is then determined from this calibration curve.

Method Validation according to ICH Q2(R2) Guidelines

A comprehensive validation of the analytical method is essential to ensure its suitability for its intended purpose.[8][9][10][11] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of procaine and butethamine in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations, typically demonstrated by a correlation coefficient (r²) > 0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The use of an internal standard like butethamine hydrochloride is expected to significantly improve the precision and robustness of the method.

Workflow and Logical Relationships

The following diagram illustrates the workflow for quantitative analysis using an internal standard.

G cluster_prep Solution Preparation cluster_cal Calibration Curve cluster_sample Sample Preparation A Prepare Analyte Stock (Procaine HCl) C Create Calibration Standards (Varying Analyte, Constant IS) A->C B Prepare Internal Standard Stock (Butethamine HCl) B->C D Prepare Unknown Sample (Add Constant IS) B->D E HPLC Analysis C->E D->E F Data Acquisition (Peak Areas) E->F G Calculate Peak Area Ratios (Analyte/IS) F->G H Construct Calibration Curve (Ratio vs. Concentration) G->H I Determine Unknown Concentration G->I H->I

Caption: Workflow for quantitative analysis using an internal standard.

Mass Spectrometry Considerations

For methods employing mass spectrometry (MS) detection, such as LC-MS/MS, butethamine hydrochloride can also serve as an effective internal standard. The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is critical for selectivity and sensitivity. Based on available GC-MS data for butethamine, prominent fragment ions are observed at m/z 120, 99, and 86.[6] A hypothetical MRM transition for butethamine could be the precursor ion [M+H]+ at m/z 237.2, with product ions selected from its fragmentation pattern.

Conclusion

The use of butethamine hydrochloride as an internal standard provides a robust and reliable approach for the quantitative analysis of structurally similar local anesthetics like procaine hydrochloride. Its chemical properties ensure that it effectively tracks the analyte throughout the analytical process, compensating for potential errors and enhancing the overall quality of the data. The detailed protocol and validation considerations provided in this application note serve as a comprehensive guide for researchers and scientists in the pharmaceutical field to develop and implement high-quality analytical methods.

References

  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • Hearse, D. J., Braimbridge, M. V., & Jynge, P. (1981). Protection of the Ischemic Myocardium: Cardioplegia. Raven Press.
  • S. S. Kofman, I. (1975). Quantitative Determination by Using HPLC and GLC Methods for Cocaine HCl in Synthetic Binary Mixtures with Procaine HCl, Lidocaine HCl and Caffeine.
  • Wikipedia. (n.d.). Internal standard. Retrieved from [Link]

  • Montclair State University. (n.d.). Using an Internal Standard with an HPLC. Retrieved from [Link]

  • medtigo. (n.d.). butethamine. Retrieved from [Link]

  • PubChem. (n.d.). Butethamine. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Elder, D. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Retrieved from [Link]

  • Efor Group. (2020, February 20). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Inxight Drugs. (n.d.). BUTETHAMINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butethamine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for Butethamine Hydrochloride Separation

Welcome to the technical support center for the analysis of Butethamine Hydrochloride via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Butethamine Hydrochloride via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during method development and routine analysis, focusing on the critical role of mobile phase optimization. Our approach is rooted in explaining the fundamental principles to empower you to make informed, data-driven decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the essential knowledge required before beginning method development for butethamine hydrochloride.

Q1: What are the critical physicochemical properties of butethamine hydrochloride that influence its HPLC separation?

A1: Understanding the analyte is the first step to successful method development. Butethamine is a basic compound, and its hydrochloride salt form dictates its behavior in solution.[1][2]

  • Structure and Functional Groups: Butethamine possesses two key functional groups: a primary aromatic amine and a secondary aliphatic amine. These basic nitrogen atoms are susceptible to protonation.

  • pKa: The pKa value is the most critical parameter. While the exact pKa values for butethamine are not readily published in the search results, it is a local anesthetic similar to others with amine groups. For basic compounds, the pKa refers to the equilibrium of the protonated (conjugate acid) form. At a pH below its pKa, butethamine will be protonated (cationic), and at a pH above its pKa, it will be in its neutral, free base form.

  • Solubility: Butethamine hydrochloride is soluble in water and alcohol but practically insoluble in non-polar solvents like ether.[1] This makes it well-suited for reversed-phase HPLC, where hydro-organic mobile phases are used. The pH of a 1% aqueous solution of the hydrochloride salt is approximately 4.7.[1]

Q2: Why is mobile phase pH so crucial for the analysis of butethamine hydrochloride?

A2: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like butethamine.[3][4] Its primary role is to control the ionization state of both the analyte and the stationary phase.

  • Analyte Ionization: As a basic compound, the retention of butethamine on a non-polar C18 column is highly dependent on its ionization state.

    • Low pH (pH < pKa): Butethamine is protonated (BH+). In this cationic form, it is highly polar and will have very little retention, eluting quickly from the column.

    • High pH (pH > pKa): Butethamine is in its neutral, free base form (B). This form is less polar (more hydrophobic) and will interact more strongly with the C18 stationary phase, leading to longer retention times.[4][5]

  • Stationary Phase Interaction: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5, these silanols can become deprotonated (Si-O-), creating localized negative charges. These negative sites can cause strong, undesirable ionic interactions with the protonated, cationic form of butethamine, leading to severe peak tailing.[6]

Controlling the pH ensures a single, stable form of the analyte is present during the analysis, which is essential for achieving sharp, symmetrical peaks and reproducible retention times.[7]

Q3: How do I select a starting mobile phase pH for my method development?

A3: The goal is to choose a pH that provides good peak shape and adequate retention. For basic compounds like butethamine, there are two primary strategies:

  • Low pH (Ionization and Silanol Suppression): Operate at a pH of 2.5-3.5. At this pH, butethamine is fully protonated and polar, which would normally mean low retention. However, this low pH also suppresses the ionization of the residual silanol groups on the column, minimizing the secondary ionic interactions that cause peak tailing.[7] This is often the most common and robust approach.

  • High pH (Ion Suppression of Analyte): Operate at a pH > 8 (if using a pH-stable column). At high pH, butethamine is in its neutral form, leading to good retention. The silanol groups are fully ionized, but since the analyte is neutral, the problematic ionic interactions are avoided. This requires a hybrid or polymer-based column that is stable at high pH.[8]

For most standard silica C18 columns, starting with a pH around 3.0 is the recommended strategy. A good rule of thumb is to select a pH at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.[7]

Q4: Which buffer should I choose, and at what concentration?

A4: A buffer is essential to resist small changes in pH and ensure method robustness.[9] The choice depends on the target pH and detection method.

  • Buffer Selection: The chosen buffer must have a pKa within +/- 1 unit of the desired mobile phase pH to provide effective buffering capacity.[8][9]

    • For Low pH (2.5-3.5): Phosphate buffer is an excellent and widely used choice due to its pKa of ~2.1.[7][8] Formate buffer (pKa ~3.8) is also a good option, especially if LC-MS compatibility is required.[10]

    • For Mid-to-High pH: Acetate (pKa ~4.8) and Ammonia/Ammonium (pKa ~9.2) are common choices for their respective pH ranges.[8][10]

  • Buffer Concentration: A concentration of 10-50 mM is generally sufficient for small molecules like butethamine.[8][9]

    • Too Low (<5 mM): Insufficient buffering capacity, leading to poor reproducibility and peak shape.[11]

    • Too High (>50-100 mM): Risk of precipitation when mixed with high percentages of organic solvent, which can block tubing and damage the column.[9] A concentration of 25 mM is an ideal starting point.[11]

Table 1: Common Buffers for Reversed-Phase HPLC

Buffer System pKa Useful pH Range UV Cutoff (nm) MS-Compatible?
Phosphate 2.1, 7.2, 12.3 1.1 - 3.1, 6.2 - 8.2 ~200 No
Formate 3.8 2.8 - 4.8 ~210 Yes
Acetate 4.8 3.8 - 5.8 ~205 Yes

| Ammonia | 9.2 | 8.2 - 10.2 | ~200 | Yes |

Data compiled from multiple sources.[8][10]

Q5: Should I use Acetonitrile or Methanol as the organic modifier?

A5: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.[12] They have different properties that can affect selectivity, resolution, and backpressure.

  • Elution Strength: Acetonitrile is a stronger solvent than methanol, meaning you generally need a lower percentage of ACN to achieve the same retention time.

  • Selectivity: The primary reason to choose one over the other is the potential for different selectivity (i.e., changing the elution order or spacing of peaks). This is because they engage in different types of intermolecular interactions with the analyte and stationary phase.[13] It is always recommended to screen both during method development.

  • Viscosity & Pressure: Acetonitrile/water mixtures have lower viscosity than methanol/water mixtures.[12] This results in lower system backpressure, which is advantageous for high flow rates or when using columns with small particle sizes.

  • UV Cutoff: Acetonitrile has a lower UV cutoff (~190 nm) compared to methanol (~205 nm), making it a better choice for detection at low wavelengths.[12]

Recommendation: Start with acetonitrile due to its lower backpressure and better UV transparency. However, if you face co-elution issues with impurities, trying methanol is a critical step in optimization as it may provide the necessary change in selectivity.[13]

Part 2: Troubleshooting Guide - Solving Common Problems

This section provides systematic approaches to resolving specific issues you may encounter.

Problem: My butethamine peak is tailing significantly.

Peak tailing is the most common issue for basic analytes. It is typically characterized by an asymmetry factor > 1.2.

Causality: Tailing is primarily caused by secondary ionic interactions between the positively charged (protonated) butethamine molecule and negatively charged, deprotonated silanol groups on the silica stationary phase.[6]

G Start Peak Tailing Observed (Asymmetry > 1.2) Check_pH 1. Verify Mobile Phase pH Is pH between 2.5 and 3.5? Start->Check_pH Adjust_pH Adjust pH to ~3.0 using H3PO4 or Formic Acid Check_pH->Adjust_pH No Check_Buffer 2. Check Buffer Concentration Is it 10-50 mM? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Adjust_Buffer Adjust to 25 mM Check_Buffer->Adjust_Buffer No Try_Additive 3. Consider Mobile Phase Additive (e.g., 0.1% TFA or an ion-pairing reagent) Check_Buffer->Try_Additive Yes Adjust_Buffer->Try_Additive Change_Column 4. Evaluate Column Is the column old? Try a column with high-purity silica or end-capping. Try_Additive->Change_Column Success Problem Solved: Symmetrical Peak Try_Additive->Success If successful Change_Column->Success G cluster_0 Forced Degradation cluster_1 Method Optimization FD_Start Prepare Butethamine Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) FD_Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) FD_Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) FD_Start->Oxidation Thermal Thermal (e.g., 80°C) FD_Start->Thermal Photo Photolytic (ICH Light Box) FD_Start->Photo Analyze Analyze Stressed Samples with Initial Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Check_Res Are all degradant peaks resolved from API? (Resolution > 1.5) Analyze->Check_Res Optimize Optimize Gradient & Selectivity 1. Adjust gradient slope 2. Change organic modifier (ACN <> MeOH) 3. Screen different column chemistry Check_Res->Optimize No Success Method Validated: Stability-Indicating Check_Res->Success Yes Optimize->Analyze

Caption: Workflow for stability-indicating method development.

This is a representative protocol and should be adapted based on the observed stability of butethamine.

  • Preparation: Prepare a stock solution of butethamine hydrochloride in water or mobile phase at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions, aiming for 5-20% degradation of the parent drug. [14] * Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Heat at 60-80°C for several hours. Periodically sample, neutralize, and analyze. [15][16] * Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Heat at 60-80°C for several hours. Periodically sample, neutralize, and analyze. [15][16] * Oxidation: Mix with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. [15] * Thermal Degradation: Store the solution at 80°C in the dark.

    • Photodegradation: Expose the solution to light meeting ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method. Use a photodiode array (PDA) detector to check for peak purity and to help identify degradants.

  • Optimization: If co-elution is observed between butethamine and any degradation product, the method is not stability-indicating.

    • Adjust the Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to separate all components. The gradient can be steepened later for faster run times once resolution is achieved.

    • Change the Organic Modifier: If adjusting the gradient is not enough, switch the organic modifier from acetonitrile to methanol (or vice versa). This provides a significant change in selectivity. [13] * Screen Different Columns: A column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) can provide alternative selectivity.

References

  • Selecting Buffer pH in Reversed-Phase HPLC. farmatel. Available from: [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho. Available from: [Link]

  • Your guide to select the buffer in HPLC development part 1. PharmaCores. Available from: [Link]

  • Reversed-phase HPLC Buffers. Available from: [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available from: [Link]

  • A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride in a Microemulsion Formulation. Available from: [Link]

  • Selecting an organic modifier for reversed-phase chromatography. Available from: [Link]

  • Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. PMC. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. ResearchGate. Available from: [Link]

  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available from: [Link]

  • Mobile Phase Selectivity. Available from: [Link]

  • [The quantitative analysis of amide local anesthetics using high pressure liquid chromatography and ultraviolet detection (HPLC/UV)]. PubMed. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Butethamine. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation. PubMed. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. UB. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available from: [Link]

  • Abnormal Peak Shapes. Shimadzu. Available from: [Link]

  • pH Effects on Chromatographic Retention Modes. ResearchGate. Available from: [Link]

  • Application of RP–HPLC method in dissolution testing and statistical evaluation by NASSAM for simultaneous estimation of tertiary combined dosages forms. PMC. Available from: [Link]

  • HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Available from: [Link]

  • List of major mobile phases and HPLC columns screened. ResearchGate. Available from: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. Available from: [Link]

Sources

Optimization

Technical Support Center: Butethamine Hydrochloride Formulation &amp; Stability

Welcome to the Technical Support Center for local anesthetic formulation. This guide is designed for researchers, formulation scientists, and drug development professionals working with ester-type local anesthetics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for local anesthetic formulation. This guide is designed for researchers, formulation scientists, and drug development professionals working with ester-type local anesthetics. Here, we address the specific physicochemical challenges of formulating butethamine hydrochloride in aqueous solutions, focusing on mitigating its primary degradation pathway: ester hydrolysis.

Part 1: Troubleshooting & FAQs on Butethamine Hydrolysis

Q1: Why does my butethamine hydrochloride formulation degrade rapidly when buffered to a physiological pH of 7.4? A: Butethamine is an ester-type local anesthetic (2-(isobutylamino)ethyl 4-aminobenzoate). In aqueous environments, the ester linkage is highly susceptible to nucleophilic attack by water molecules. This reaction is catalyzed by both hydrogen ions ( H+ ) and hydroxyl ions ( OH− )[1]. At a physiological pH of 7.4, the concentration of hydroxyl ions is sufficient to drive specific base-catalyzed hydrolysis. The hydroxyl ion attacks the electron-deficient carbonyl carbon of the ester bond, rapidly cleaving the molecule into 4-aminobenzoic acid (PABA) and 2-(isobutylamino)ethanol[2][3]. To achieve long-term shelf stability, formulating at pH 7.4 without protective excipients is fundamentally unviable.

Q2: How can I determine the optimal pH to maximize the shelf-life of my aqueous solution? A: Ester anesthetics characteristically exhibit a V-shaped (or U-shaped) pH-rate degradation profile[4]. The rate of hydrolysis is highest at extreme acidic and alkaline pH values and reaches a minimum (the nadir of the curve) where the combined effects of acid and base catalysis are lowest. For procaine and its structural analogs like butethamine, the optimal pH for maximum stability lies between 3.5 and 5.0 [1][3]. By adjusting your formulation to a target pH of 4.0 using hydrochloric acid, you protonate the tertiary amine (increasing solubility) while minimizing the hydroxyl ion concentration, thereby drastically reducing the pseudo-first-order degradation rate constant ( kobs​ ).

Q3: I have adjusted my formulation to pH 4.5, but I am still seeing faster-than-expected degradation. Could my buffer system be the issue? A: Yes. Even when the bulk pH is optimized, the specific buffer species used can accelerate degradation through a mechanism known as general acid-base catalysis [5]. Buffer components like phosphate or citrate ions can donate or accept protons during the transition state of the hydrolysis reaction, lowering the activation energy independent of the bulk H+ or OH− concentration[1]. Causality & Solution: To mitigate this, evaluate the buffer capacity. Use the lowest possible concentration of buffer required to maintain the pH, or switch to a buffer system with lower catalytic coefficients for ester hydrolysis (e.g., dilute acetate buffer).

Q4: We need the formulation to be closer to physiological pH to reduce injection site pain. What advanced strategies can protect the ester bond from hydrolysis without dropping the pH? A: If you must formulate at a higher pH, you must physically or chemically shield the ester linkage from the aqueous environment. Proven strategies include:

  • Polyelectrolyte Ion-Pairing: Utilizing polymers like Carbomer can create a protective microenvironment. The carboxylate groups of the polymer form ion pairs with the protonated amine of butethamine. This electrostatic interaction physically shields the ester bond from hydroxyl ion attack, significantly increasing stability even at pH 7.5[5].

  • Cyclodextrin Complexation: Encapsulating the hydrophobic aromatic ring and the adjacent ester linkage within the hydrophobic cavity of a cyclodextrin (e.g., HP- β -CD) sterically hinders the approach of water and catalytic ions[1].

  • Co-solvents: Introducing co-solvents like propylene glycol reduces the dielectric constant of the medium, which decreases the rate of ion-dipole reactions (such as base-catalyzed hydrolysis)[4].

Part 2: Formulation Optimization Workflow

To systematically resolve hydrolysis issues, follow the logical progression outlined in the decision tree below.

FormulationDecisionTree Start Aqueous Butethamine Formulation CheckPH Is pH between 3.5 and 5.0? Start->CheckPH AdjustPH Adjust pH with HCl/NaOH (Target: pH 4.0) CheckPH->AdjustPH No BufferCheck Is buffer concentration minimized? CheckPH->BufferCheck Yes AdjustPH->BufferCheck OptimizeBuffer Reduce buffer strength or switch to non-catalytic buffer BufferCheck->OptimizeBuffer No Advanced Implement Complexation (e.g., Cyclodextrins, Carbomer) BufferCheck->Advanced Yes (If physiological pH needed) OptimizeBuffer->Advanced Stable Stable Formulation (Minimized Hydrolysis) Advanced->Stable

Decision tree for optimizing butethamine formulations to prevent ester hydrolysis.

Part 3: Data Presentation - Variables Impacting Stability

The following table summarizes the quantitative and qualitative variables that dictate the hydrolysis kinetics of butethamine hydrochloride.

Formulation VariableEffect on Hydrolysis Rate ( kobs​ )Mechanistic RationaleRecommended Action
Bulk pH Highly variable (V-shaped profile)Specific acid ( H+ ) and base ( OH− ) catalysis of the ester bond[1].Target pH 3.5 – 5.0 for maximum aqueous stability[3].
Temperature Exponential increaseFollows Arrhenius kinetics; higher thermal energy overcomes the activation energy barrier for hydrolysis[5].Store formulations at 2–8°C (refrigerated) to drastically lower kobs​ [3].
Buffer Concentration Linear increase at constant pHGeneral acid-base catalysis; buffer species directly participate in the transition state[1].Use the minimum molarity required for pH maintenance ( 0.05 M).
Dielectric Constant Decreases rate as constant dropsLower polarity stabilizes the uncharged ester against attack by charged ions ( OH− )[4].Incorporate approved co-solvents (e.g., PEG, propylene glycol) if applicable.

Part 4: Experimental Protocol - Determining the pH-Rate Profile

To establish a self-validating system for your specific formulation matrix, you must empirically determine the pH of maximum stability. This accelerated forced-degradation protocol utilizes High-Performance Liquid Chromatography (HPLC) to track the disappearance of butethamine and the appearance of its degradation product.

Materials Required:

  • Butethamine Hydrochloride API.

  • Universal buffer system (e.g., Britton-Robinson buffer) adjusted to pH 1.0, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0.

  • Thermostatically controlled water baths (set to 60°C, 70°C, and 80°C).

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector and a C18 reversed-phase column[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of butethamine hydrochloride in purified water.

  • Matrix Spiking: Aliquot 1.0 mL of the stock solution into 9.0 mL of each pre-equilibrated buffer solution (pH 1.0 to 8.0) in sealed, amber glass ampoules to prevent photolytic degradation[3].

  • Thermal Stressing: Submerge the ampoules in the thermostatically controlled water baths (e.g., 70°C). The elevated temperature accelerates the hydrolysis, allowing for data collection within days rather than months[5].

  • Kinetic Sampling & Quenching:

    • Withdraw 0.5 mL samples at predefined intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

    • Crucial Step: Immediately quench the reaction by diluting the sample 1:1 with ice-cold mobile phase (e.g., Methanol:Water with 0.1% TFA) to halt further hydrolysis prior to injection.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC.

    • Use an isocratic mobile phase (e.g., 50:50 Methanol:Aqueous Buffer pH 3.5) at a flow rate of 1.0 mL/min[3].

    • Monitor absorbance at ~290 nm to quantify both the remaining butethamine and the generation of the PABA-derivative degradant[3].

  • Data Synthesis:

    • Plot the natural log of the remaining butethamine concentration ( ln[C] ) versus time for each pH. The slope of this line yields the pseudo-first-order rate constant ( kobs​ ).

    • Plot log(kobs​) versus pH to generate the V-shaped pH-rate profile. The lowest point on this curve dictates your formulation's optimal pH.

References

  • Basicmedical Key. "Local Anesthetics." Basicmedical Key, 21 June 2016. Available at:[Link]

  • Anesthesia Key. "Local Anesthetics." Anesthesia Key, 12 Feb. 2017. Available at:[Link]

  • ResearchGate. "Kinetics of the hydrolysis of procaine." ResearchGate, Feb. 2006. Available at:[Link]

  • Scribd. "Hydrolysis and Stability of Procaine." Scribd. Available at:[Link]

  • Canadian Journal of Hospital Pharmacy. "Procaine Hydrochloride Stability in St Thomas." CJHP, Feb. 1996. Available at:[Link]

  • Basicmedical Key. "Stability Assessment." Basicmedical Key, 20 June 2016. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of Butethamine Hydrochloride

Welcome to the technical support guide for butethamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on ensuring the lon...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for butethamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on ensuring the long-term stability of butethamine hydrochloride in your experimental and developmental workflows. Here, we move beyond simple protocols to explain the underlying chemical principles governing its stability, helping you troubleshoot issues and proactively design robust formulations.

Frequently Asked Questions (FAQs)

Q1: What is butethamine hydrochloride and what are its primary degradation pathways?

Butethamine hydrochloride is an ester-type local anesthetic. Its molecular structure contains an ester linkage, which is the most common site of degradation.[1][2][3] The primary degradation pathways are:

  • Hydrolysis: This is the most significant degradation route for butethamine and other ester-type anesthetics. The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases, leading to the formation of p-aminobenzoic acid (PABA) and 2-(isobutylamino)ethanol.[4][5][6]

  • Oxidation: The aromatic amine group and other parts of the molecule can be susceptible to oxidation, which may be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in excipients.[5][7] This can often lead to the formation of colored degradants.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[5][8] Therefore, protecting the compound from light is crucial.

Q2: What are the common visible signs of butethamine hydrochloride degradation?

Visible signs of degradation can include:

  • Discoloration: A yellowing or browning of the solid powder or solution is often indicative of oxidative degradation or the formation of complex degradation products.

  • Precipitation: In solutions, the formation of a precipitate can occur if the degradation products are less soluble than the parent compound. This can also be caused by a shift in pH that affects the solubility of butethamine hydrochloride itself.[9]

  • Changes in pH: The hydrolysis of the ester linkage can produce acidic and basic moieties, which may alter the pH of unbuffered solutions over time.

Q3: What are the ideal storage conditions for butethamine hydrochloride as a solid and in solution?

To ensure maximum stability, the following storage conditions are recommended based on the compound's chemical nature:

Form Temperature Atmosphere Light Condition Notes
Solid Powder -20°C (long-term) or 0-4°C (short-term)Dry, inert if possibleDark (in amber vials)Minimizes thermal degradation and hydrolysis from atmospheric moisture.[10]
Aqueous Solution 2-8°CInert (e.g., sparged with nitrogen)Dark (in amber vials)Refrigeration slows down hydrolysis. An inert atmosphere minimizes oxidation.
Q4: How does pH critically impact the stability of butethamine hydrochloride in aqueous solutions?

The pH of an aqueous solution is arguably the most critical factor influencing the stability of butethamine hydrochloride. Like other ester-containing drugs, it exhibits a U-shaped pH-rate profile, meaning it is most stable within a specific, narrow pH range and degrades more rapidly in highly acidic or alkaline conditions.[5]

  • Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis is typically much faster and more significant for esters than acid-catalyzed hydrolysis.[4][6] Therefore, alkaline conditions should be strictly avoided.

  • Acidic Conditions (pH < 7): While more stable than in alkaline solutions, acid-catalyzed hydrolysis still occurs.

  • Optimal pH Range: For most ester-type local anesthetics, the pH of maximum stability is in the acidic range, typically between pH 3 and 5.[1][4] Formulating solutions in a well-buffered system within this range is essential for long-term storage.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments and provides scientifically grounded solutions.

Problem 1: Rapid Loss of Potency in a Prepared Aqueous Stock Solution
  • Potential Cause: Ester Hydrolysis. This is the most probable cause. The rate of hydrolysis is highly dependent on pH and temperature. An unbuffered solution, or a solution prepared with a buffer outside the optimal stability range, will show a significant loss of active compound over time.

  • Recommended Solution:

    • pH Control: Prepare the solution using a buffer system with a pKa that allows for strong buffering capacity between pH 3.5 and 5.0. Citrate or acetate buffers are common choices.

    • Verify pH: Always measure the final pH of the solution after dissolving the butethamine hydrochloride, as the compound itself can slightly alter the pH. Adjust as necessary.

    • Reduce Temperature: Store stock solutions at 2-8°C to significantly slow the rate of hydrolysis.

    • Consider Aprotic Solvents: If the experimental design allows, dissolving butethamine hydrochloride in a non-aqueous, aprotic solvent like DMSO for a concentrated stock can prevent hydrolysis.[10] However, compatibility with the final application must be verified.

Problem 2: Solution Turns Yellow or Brown After a Short Period
  • Potential Cause: Oxidative Degradation or Photodegradation. The aromatic amine is susceptible to oxidation. This process can be accelerated by exposure to light, oxygen in the headspace of the container, or the presence of trace metal ions that can catalyze oxidation reactions.

  • Recommended Solution:

    • Use an Inert Atmosphere: Before sealing the container, gently sparge the solution and the headspace with an inert gas like nitrogen or argon to displace oxygen.

    • Add Antioxidants: Include a suitable antioxidant in the formulation. Common choices for pharmaceutical solutions include sodium metabisulfite or ascorbic acid.

    • Include a Chelating Agent: To sequester trace metal ions that can catalyze oxidation, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA).

    • Protect from Light: Always store the solution in light-protecting containers, such as amber glass vials or by wrapping the container in aluminum foil.[8]

Problem 3: Precipitate Forms in a Refrigerated Buffered Solution
  • Potential Cause: Poor Buffer Choice or Temperature-Dependent Solubility. The solubility of butethamine hydrochloride can be temperature-dependent. Additionally, some buffer salts (e.g., phosphate buffers) have significantly reduced solubility at lower temperatures and can precipitate out, causing a pH shift that may, in turn, cause the drug to precipitate.

  • Recommended Solution:

    • Select an Appropriate Buffer: For refrigerated solutions, choose a buffer system like citrate, which remains soluble at lower temperatures.

    • Determine Solubility Limits: Perform a solubility study at the intended storage temperature (e.g., 4°C) to determine the maximum concentration of butethamine hydrochloride that can be maintained in your chosen buffer system.

    • Re-dissolve Before Use: If a precipitate is observed, allow the solution to warm to room temperature and gently agitate to see if it redissolves. If it does, it is likely a temperature-dependent solubility issue. However, you should still verify the concentration and purity before use.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stabilized Butethamine Hydrochloride Aqueous Solution (10 mg/mL)

This protocol incorporates best practices to maximize the stability of the solution.

  • Buffer Preparation (0.1 M Citrate Buffer, pH 4.0):

    • Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.

    • In a calibrated beaker, add the citric acid solution and slowly titrate with the sodium citrate solution while monitoring with a calibrated pH meter until a stable pH of 4.0 is reached.

  • Additive Preparation:

    • Prepare a 1% (w/v) stock solution of sodium metabisulfite (antioxidant).

    • Prepare a 0.1% (w/v) stock solution of disodium EDTA (chelating agent).

  • Solution Formulation:

    • To 90 mL of the 0.1 M citrate buffer (pH 4.0), add 1.0 mL of the EDTA stock solution and mix.

    • Add 0.5 mL of the sodium metabisulfite stock solution and mix.

    • Weigh 1.0 g of butethamine hydrochloride powder and slowly add it to the buffered solution while stirring until fully dissolved.

    • Transfer the solution to a 100 mL volumetric flask and add citrate buffer to the mark.

    • Verify the final pH and adjust to 4.0 if necessary using small amounts of citric acid or sodium citrate solution.

  • Storage:

    • Filter the solution through a 0.22 µm sterile filter into a sterile, amber glass vial.

    • Gently sparge the headspace of the vial with nitrogen gas for 30 seconds before sealing.

    • Store the vial at 2-8°C, protected from light.

Workflow: Troubleshooting Stability Issues

This diagram outlines a logical process for diagnosing and resolving stability problems with butethamine hydrochloride.

G start Stability Issue Observed (e.g., Potency Loss, Discoloration) check_hydrolysis Is the solution aqueous and has pH been controlled? start->check_hydrolysis check_oxidation Was the sample protected from oxygen and light? check_hydrolysis->check_oxidation Yes sol_hydrolysis Action: Implement Buffered System (pH 3.5-5.0, e.g., Citrate). Store at 2-8°C. check_hydrolysis->sol_hydrolysis No sol_oxidation Action: Use Amber Vials. Purge with Nitrogen. Add Antioxidant/Chelator (e.g., Metabisulfite, EDTA). check_oxidation->sol_oxidation No re_evaluate Re-evaluate Formulation & Perform Forced Degradation Study check_oxidation->re_evaluate Yes sol_hydrolysis->re_evaluate sol_oxidation->re_evaluate G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Butethamine HCl Solution (from stability/degradation study) dilute Dilute with Mobile Phase sample->dilute filter Filter (0.45 µm) dilute->filter inject Inject 20 µL filter->inject column C18 Column (ACN/Buffer Mobile Phase) inject->column detect UV Detector (290 nm) column->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify Peak Areas (Butethamine vs. Degradants) chromatogram->quantify

Caption: Workflow for stability-indicating HPLC analysis.

References

  • ICH. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • Anesthesia Key. (2016, July 17). Properties, Absorption, and Disposition of Local Anesthetic Agents. Retrieved from [Link]

  • International Journal of Current Research. (n.d.). A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. Retrieved from [Link]

  • PMC. (n.d.). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Retrieved from [Link]

  • Deranged Physiology. (2024, October 26). Pharmacology of local anaesthetics. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method. Retrieved from [Link]

  • ResearchGate. (2019, June 29). A Comparative Study for Natural Degradation of Three Local Anesthetic Drugs for Human use by 1H NMR Relaxometry and FT-IR Spectroscopy. Retrieved from [Link]

  • Medi Study Go. (2025, May 10). Classification of Local Anesthetics: Amides vs. Esters and Clinical Se. Retrieved from [Link]

  • PubMed. (2006, August 31). Solid-state characterization of non-stoichiometric hydrates of ester-type local anaesthetics. Part XI. Crystal polymorphism of local anaesthetic drugs. Retrieved from [Link]

  • Pocket Dentistry. (2015, January 12). 3 Pharmacology of local anaesthetics. Retrieved from [Link]

  • ijprajournal. (2023, August 1). Analytical Reviewon Butenafine Hydrochloride. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). S1 PP 22 Understanding and evaluation of different degradation pathways and stability of drug product with active substance pron. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • ResearchGate. (2016, April 26). (PDF) STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF BUPRENORPHINE HCl AND NALOXONE HCl DIHYDRATE. Retrieved from [Link]

  • PMC. (2020, January 2). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]

  • PMC. (2021, October 18). Stability and compatibility of admixtures containing bupivacaine hydrochloride and ketorolac tromethamine for parenteral use. Retrieved from [Link]

  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • European Medicines Agency. (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Retrieved from [Link]

  • The Pharmaceutical Journal. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. Retrieved from [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Compatible stability study of bumetanide for injection combined with dopamine hydrochloridephentolamine mesilate injection. Retrieved from [Link]

  • PMC. (n.d.). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]

  • MDPI. (2020, December 30). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in Butethamine Hydrochloride LC-MS/MS

Welcome to the Advanced LC-MS/MS Troubleshooting Hub. This guide is designed for researchers, bioanalytical scientists, and drug development professionals facing signal suppression or enhancement during the quantificatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS/MS Troubleshooting Hub. This guide is designed for researchers, bioanalytical scientists, and drug development professionals facing signal suppression or enhancement during the quantification of butethamine hydrochloride in complex biological matrices.

Core Concepts & Diagnostic Workflows

Butethamine hydrochloride is a local anesthetic containing a secondary aliphatic amine. During liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI), endogenous matrix components—particularly phospholipids in plasma or serum—compete with butethamine for available charge droplets[1],[2]. This charge competition manifests as irreproducible analyte responses, elevated limits of quantitation (LOQ), and poor method accuracy[2].

Matrix_Effect_Troubleshooting Start Observe Signal Variation for Butethamine PostCol Run Post-Column Infusion (m/z 237 -> 120) Start->PostCol Decision Is suppression zone co-eluting with analyte? PostCol->Decision ChromOpt Chromatographic Optimization (Adjust Gradient / Divert Valve) Decision->ChromOpt Yes (Minor) PrepOpt Sample Prep Optimization (MCX SPE or Phospholipid Depletion) Decision->PrepOpt Yes (Severe) Success Matrix Effect < 15% Method Validated Decision->Success No Reval Re-evaluate with Post-Column Infusion ChromOpt->Reval PrepOpt->Reval Reval->Decision

Workflow for diagnosing and mitigating LC-MS/MS matrix effects in butethamine analysis.

Frequently Asked Questions (FAQs)

Q1: Why does butethamine suffer from such severe ion suppression in plasma samples compared to urine? A1: Plasma and serum contain high concentrations of glycerophospholipids (e.g., phosphatidylcholines). In positive ESI mode, these phospholipids have an extremely high proton affinity and surface activity, dominating the surface of the ESI droplets[1]. Because butethamine often elutes in the mid-to-late reverse-phase gradient—exactly where phospholipids typically elute—it is starved of protons, leading to signal suppression[2]. Urine lacks these high lipid concentrations, making the matrix effect significantly less pronounced.

Q2: I am using Protein Precipitation (PPT) with acetonitrile. Is this sufficient for butethamine extraction? A2: No. While PPT effectively removes large proteins, it leaves nearly 100% of endogenous phospholipids in the supernatant[1],[2]. When dealing with ESI-susceptible compounds like butethamine, you must upgrade to techniques that actively exclude lipids, such as Solid-Phase Extraction (SPE) or specialized phospholipid-depletion plates[1],[2].

Q3: How can I definitively prove that my variable recovery is due to matrix effects and not an extraction loss? A3: You must decouple the extraction recovery from the ionization efficiency. This is achieved using the Post-Column Infusion method[3]. By continuously infusing a neat butethamine standard post-column while injecting a blank matrix extract, you can visually map out zones of ion suppression across your chromatogram[3]. If the suppression zone overlaps with your analyte's retention time, you have a verified matrix effect problem.

Step-by-Step Troubleshooting Protocols

Protocol A: Qualitative Assessment via Post-Column Infusion

Causality: This self-validating system allows you to directly observe the ESI environment in real-time. A drop in the continuous baseline signal indicates that co-eluting matrix components are stealing charge from the infused butethamine[3].

Methodology:

  • Setup: Install a zero-dead-volume T-piece between the analytical column and the MS source[3].

  • Infusion: Connect a syringe pump to the T-piece. Infuse a neat solution of butethamine (e.g., 100 ng/mL in 50:50 Water:Methanol) at 10 µL/min.

  • MS Parameters: Set the MS to monitor the butethamine MRM transition (m/z 237.2 → 120.1)[4].

  • Injection: Inject an extracted blank plasma sample (prepared via your current method) onto the column and run your standard LC gradient.

  • Validation Check: Analyze the resulting chromatogram. The baseline should remain constant. If the signal drops by >15% at the retention time where butethamine normally elutes, your sample preparation or chromatography must be modified[3].

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE

Causality: Butethamine possesses a secondary aliphatic amine that remains protonated (positively charged) under acidic conditions. Polymeric mixed-mode strong cation exchange (MCX) sorbents combine reversed-phase retention with sulfonic acid ion-exchange sites[1]. By acidifying the sample, butethamine binds ionically to the sorbent. This allows for an aggressive 100% organic wash that strips away neutral and acidic phospholipids while keeping the analyte locked in place[1].

SPE_Mechanism Load Load Acidified Sample (Butethamine is Protonated) Bind Cation Exchange Binding (Analyte retained on Sulfonic Acid) Load->Bind Wash 100% Methanol Wash (Elutes Phospholipids/Neutrals) Bind->Wash Elute Basic Organic Elution (Neutralizes Analyte for Elution) Wash->Elute

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for butethamine extraction.

Methodology:

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric acid (H₃PO₄) in water to disrupt protein binding and ensure butethamine is fully protonated.

  • Conditioning: Condition the MCX SPE plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Apply the acidified sample to the sorbent.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water to remove water-soluble interferences.

  • Wash 2 (Organic - Critical Step): Wash with 1 mL of 100% Methanol. Self-Validation: Because butethamine is held by strong ionic bonds, this aggressive wash completely removes reversed-phase bound phospholipids without eluting the drug[1].

  • Elution: Elute butethamine with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the secondary amine, breaking the ionic bond.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase.

Quantitative Data & Parameter Summaries

Table 1: Comparison of Sample Preparation Techniques for Local Anesthetics Data synthesized from modern pass-through and SPE matrix reduction studies[5],[1],[2].

Sample Preparation TechniquePhospholipid Removal (%)Typical Matrix Effect (%)Analyte Recovery (%)Throughput
Protein Precipitation (PPT) < 10%-40% to -80% (Severe Suppression)50 - 70%High
Liquid-Liquid Extraction (LLE) ~ 50%-20% to -40% (Moderate Suppression)70 - 85%Medium
Pass-Through Cleanup (e.g., NTM-COFs) > 90%-5% to +5% (Negligible)88 - 103%High
Mixed-Mode SPE (MCX) > 95%-5% to +5% (Negligible)90 - 105%Medium

Table 2: Suggested LC-MS/MS Parameters for Butethamine Derived from structural properties and standard local anesthetic mass spectrometry profiles[4].

ParameterSetting / Value
Ionization Mode Electrospray Ionization Positive (ESI+)
Precursor Ion [M+H]+ 237.2 m/z
Quantifier Product Ion 120.1 m/z
Qualifier Product Ion 86.1 m/z
Internal Standard (IS) Butethamine-d9 or Bupivacaine-d9 (SIL-IS)

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL:1

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: MDPI URL:3

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples Source: Sigma-Aldrich URL:2

  • Matrix Effect-Free On-Line Pass-Through Cleanup Procedure for the Fast Determination of Local Anesthetic Drug by LC-MS/MS Source: PubMed (NIH) URL:5

  • Butethamine | C13H20N2O2 | CID 11117 Source: PubChem (NIH) URL:4

Sources

Reference Data & Comparative Studies

Validation

Cross-Reactivity Testing of Butethamine Hydrochloride with Ester Anesthetics: A Comprehensive Methodological Guide

Introduction & Pharmacological Context Butethamine hydrochloride is an ester-type local anesthetic traditionally utilized for nerve blocks in dentistry and minor surgical procedures. While highly effective at disrupting...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Butethamine hydrochloride is an ester-type local anesthetic traditionally utilized for nerve blocks in dentistry and minor surgical procedures. While highly effective at disrupting voltage-gated sodium channels to prevent action potential propagation, its clinical utility is frequently complicated by hypersensitivity reactions. Local anesthetics are broadly divided into two structural classes based on their intermediate chain linkage: esters (e.g., butethamine, procaine, tetracaine) and amides (e.g., lidocaine, bupivacaine)[1].

The core mechanistic driver of ester anesthetic hypersensitivity is their rapid hydrolysis by plasma pseudocholinesterases into para-aminobenzoic acid (PABA) or its structural derivatives[2]. PABA acts as a potent hapten, binding to endogenous host proteins to form immunogenic complexes. These complexes trigger either Type I (IgE-mediated immediate) or Type IV (cell-mediated delayed) hypersensitivity[1]. Because all ester anesthetics metabolize into PABA, the cross-reactivity risk within the ester class is exceptionally high[3]. Consequently, a patient sensitized to butethamine must be presumed allergic to all other ester anesthetics until proven otherwise through rigorous immunological testing[2].

G Butethamine Butethamine HCl (Ester Anesthetic) Enzyme Plasma Pseudocholinesterase (Hydrolysis) Butethamine->Enzyme PABA Para-Aminobenzoic Acid (PABA) (Primary Immunogen) Enzyme->PABA Hapten Protein Haptenation (Immunogenic Complex) PABA->Hapten TypeI Type I Hypersensitivity (IgE Cross-linking -> Basophil) Hapten->TypeI Immediate TypeIV Type IV Hypersensitivity (T-Cell Activation -> Dermatitis) Hapten->TypeIV Delayed

Metabolic and immunological pathway driving ester anesthetic cross-reactivity.

Comparative Cross-Reactivity Profiles

The structural homology among ester anesthetics dictates their cross-reactivity profiles. Amide anesthetics do not undergo metabolism to PABA, rendering them the primary safe alternative[2].

Anesthetic AgentStructural ClassificationPrimary MetaboliteCross-Reactivity Risk with ButethaminePrimary Clinical Application
Butethamine Isobutylaminoethyl esterPABAN/A (Reference)Dental nerve block
Procaine Amino esterPABAHigh Infiltration anesthesia
Tetracaine ButylaminobenzoatePABAHigh Topical / Spinal anesthesia
Benzocaine Ethyl p-aminobenzoatePABAHigh Topical mucosal anesthesia
Chloroprocaine Halogenated esterChloro-PABA*High Epidural anesthesia
Lidocaine (MPF) Amide (Preservative-Free)MonoethylglycinexylidideNone Broad-spectrum anesthesia

*Causality Note: Chloroprocaine metabolizes to chloro-PABA, which retains the highly immunogenic para-amino group, maintaining a high cross-reactivity risk despite halogenation.

Self-Validating Protocol Design: Causality and Controls

A robust cross-reactivity testing protocol must be a self-validating system. This requires absolute controls to eliminate false positives (often caused by anxiety-induced vasovagal responses or toxic reactions) and false negatives (caused by concurrent antihistamine use)[4].

Crucially, when testing for cross-reactivity between esters and amides, researchers must use Methylparaben-Free (MPF) amide formulations. Multidose amide vials often contain methylparaben, a preservative that structurally mimics and metabolizes into PABA[2]. Testing a butethamine-allergic patient with a paraben-containing amide will yield a false-positive cross-reaction, incorrectly labeling the patient as pan-allergic to both classes[1].

Experimental Methodologies for Cross-Reactivity Testing

In Vivo Diagnostic Testing: Step-Wise SPT and IDT

In vivo testing remains the frontline methodology for identifying cross-reactivity. The protocol follows a strict sequential causality: Skin Prick Testing (SPT) is performed first because it introduces a minimal antigen load, mitigating the risk of systemic anaphylaxis. If SPT is negative, the more sensitive but higher-risk Intradermal Test (IDT) is administered[4].

Step-by-Step Protocol:

  • Preparation: Ensure the patient has withheld antihistamines for at least 7 days prior to testing. Prepare undiluted ester anesthetics (butethamine, procaine, tetracaine) and MPF amides for cross-class testing.

  • Validation Controls: Administer histamine chloride (10 mg/mL) as a positive control to validate skin reactivity, and phenolated glycerol-saline as a negative control to establish a baseline[4].

  • Skin Prick Test (SPT): Apply a drop of the undiluted anesthetic to the volar forearm and prick the epidermis. Read at 15 minutes. A wheal ≥3 mm larger than the negative control indicates a positive IgE-mediated cross-reaction[4].

  • Intradermal Test (IDT): If SPT is negative, inject 0.1 mL of a 1:100 dilution of the anesthetic intradermally. Read at 15 minutes. A wheal expansion of ≥3 mm is considered positive[4].

  • Subcutaneous Challenge: If IDT is negative, a subcutaneous challenge with the undiluted, preservative-free alternative (typically an amide) is performed to definitively confirm clinical tolerance[5].

In Vitro Validation: BAT and LTT

In vitro assays are utilized when in vivo testing is contraindicated (e.g., history of severe anaphylaxis) or to mechanistically validate the specific hypersensitivity pathway[6].

Basophil Activation Test (BAT) for Type I Hypersensitivity: BAT is a flow cytometry-based assay that quantifies the ex vivo activation of sensitized basophils upon exposure to the anesthetic[5].

  • Causality: When butethamine or a cross-reactive ester is introduced to the patient's whole blood, it cross-links surface IgE on basophils, triggering degranulation. This upregulates the expression of activation markers CD63 and CD203c on the basophil membrane, which are then quantified using fluorescently labeled antibodies, confirming IgE-mediated cross-reactivity without patient risk[6].

Lymphocyte Transformation Test (LTT) for Type IV Hypersensitivity: LTT measures the proliferation of drug-specific memory T-cells, making it the gold standard for diagnosing delayed-type contact dermatitis associated with ester anesthetics[7].

  • Causality: Peripheral blood mononuclear cells (PBMCs) are co-incubated with varying concentrations of the anesthetic. If the patient is sensitized, memory T-cells recognize the PABA-hapten complex presented by dendritic cells and undergo clonal expansion. Proliferation is measured via radiolabeled thymidine incorporation or cytokine (IFN-γ) secretion, yielding a Stimulation Index (SI). An SI > 3.0 confirms cross-reactive T-cell sensitization[7].

Workflow Start Suspected Ester Allergy (History of Butethamine Reaction) SPT Skin Prick Test (SPT) Undiluted Ester Panel Start->SPT SPT_Pos Positive (IgE Mediated) SPT->SPT_Pos SPT_Neg Negative SPT->SPT_Neg InVitro In Vitro Validation (BAT for Type I / LTT for Type IV) SPT_Pos->InVitro IDT Intradermal Test (IDT) 1:100 Dilution SPT_Neg->IDT IDT_Pos Positive (High Sensitivity) IDT->IDT_Pos IDT_Neg Negative IDT->IDT_Neg IDT_Pos->InVitro Amide Subcutaneous Challenge Preservative-Free Amide IDT_Neg->Amide InVitro->Amide Confirm Alternative

Clinical diagnostic workflow for suspected butethamine cross-reactivity.

Conclusion

Cross-reactivity between butethamine hydrochloride and other ester anesthetics is a near-certainty due to their shared metabolic degradation into PABA. A scientifically rigorous approach to cross-reactivity testing requires a self-validating combination of step-wise in vivo skin testing and in vitro flow cytometry (BAT/LTT), utilizing strict preservative-free controls to prevent paraben-induced false positives.

Sources

Comparative

A Framework for the Inter-Laboratory Validation of Butethamine Hydrochloride Testing Methods: A Comparative Guide

Introduction Butethamine hydrochloride, a local anesthetic of the ester type, is a critical component in various pharmaceutical formulations.[1][2] Ensuring the quality, safety, and efficacy of these products necessitate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Butethamine hydrochloride, a local anesthetic of the ester type, is a critical component in various pharmaceutical formulations.[1][2] Ensuring the quality, safety, and efficacy of these products necessitates robust, reliable, and reproducible analytical methods for the quantification of the active pharmaceutical ingredient (API). The validation of these analytical procedures is a fundamental requirement by regulatory bodies worldwide.[3] While single-laboratory validation provides initial evidence of a method's suitability, inter-laboratory validation (also known as a collaborative study) is the gold standard for establishing the ruggedness and universal applicability of a method.[4] Reproducibility, defined as the precision between laboratories, is a key parameter assessed in such studies and is crucial for standardizing methodology across different quality control (QC) sites.[4][5]

This guide provides a comprehensive framework for designing and executing an inter-laboratory validation study for the analysis of butethamine hydrochloride. It is intended for researchers, analytical development scientists, and quality control managers in the pharmaceutical industry. As published inter-laboratory studies for this specific compound are scarce, this document synthesizes established principles from regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), to propose a robust protocol.[6][7][8][9][10][11]

Part 1: Pre-Validation & Method Selection

Before embarking on a multi-laboratory study, a well-characterized and optimized analytical method must be selected. The choice of method is dictated by the physicochemical properties of the analyte and the intended application.

Physicochemical Properties of Butethamine Hydrochloride

Understanding the properties of butethamine hydrochloride is the first step in selecting an appropriate analytical technique.

  • Chemical Structure: 2-(isobutylamino)ethyl p-aminobenzoate hydrochloride.[2][12]

  • Molecular Formula: C13H20N2O2·HCl.[2][12]

  • Molecular Weight: 272.77 g/mol .[12][13]

  • Solubility: Butethamine hydrochloride is soluble in water and slightly soluble in ethanol.[1][2]

  • pH: A 1% aqueous solution has a pH of approximately 4.7.[1][2]

The presence of a chromophore (p-aminobenzoate group) makes it suitable for UV-Visible spectrophotometry. Its structure and solubility are amenable to analysis by reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparison of Potential Analytical Techniques

The two most common methods for the assay of butethamine hydrochloride in pharmaceutical formulations are RP-HPLC and UV-Visible Spectrophotometry. The choice between them involves a trade-off between specificity, sensitivity, and complexity.

Parameter RP-HPLC with UV Detection UV-Visible Spectrophotometry Rationale & Causality
Specificity HighLow to ModerateHPLC physically separates the analyte from excipients and potential degradation products before detection, offering superior specificity.[14] UV spectrophotometry measures the total absorbance at a specific wavelength, making it susceptible to interference from other components that absorb at the same wavelength.[15][16]
Sensitivity High (typically µg/mL to ng/mL)Moderate (typically µg/mL)HPLC, especially with modern detectors, often provides lower limits of detection (LOD) and quantification (LOQ).[17][18]
Linearity & Range Excellent over a wide range.Good, but may be limited by deviations from Beer's Law at high concentrations.[16]Both methods can provide excellent linearity within their optimal ranges.[3][4][19]
Precision ExcellentVery GoodHPLC systems offer high reproducibility of injections and stable detector responses, leading to excellent precision (%RSD < 1%).[20][21]
Robustness Can be sensitive to small changes in mobile phase composition, pH, and flow rate.[20]Generally robust, less affected by minor changes in solvent composition.The robustness of an HPLC method must be thoroughly evaluated during development.[5]
Cost & Complexity Higher initial investment and operational cost. Requires more skilled operators.Lower initial and operational cost. Simpler to operate.[22]The choice often depends on the available resources and the required level of analytical rigor.

Recommendation for Inter-Laboratory Study:

For an inter-laboratory validation, RP-HPLC with UV detection is the recommended technique . Its high specificity is paramount to ensure that all participating laboratories are accurately quantifying butethamine hydrochloride without interference from formulation excipients or potential degradants. This minimizes a significant source of inter-laboratory variability.

Part 2: Designing the Inter-Laboratory Study Protocol

A meticulously planned protocol is the cornerstone of a successful inter-laboratory study. It ensures that all participants perform the analysis under identical conditions, making the resulting data comparable.

Overall Study Workflow

The workflow is managed by a central coordinating laboratory responsible for sample preparation, distribution, and final data analysis.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (N ≥ 5) A Prepare Homogenous Bulk Sample B Aliquot & Blindly Code Samples A->B C Distribute Sample Kits (Samples, Protocol, Standards) B->C D Receive Sample Kit C->D G Receive Data from All Laboratories H Perform Statistical Analysis (ANOVA, Reproducibility) G->H I Issue Final Report H->I E Execute Analytical Method Per Protocol D->E F Report Results to Coordinating Lab E->F F->G

Caption: Workflow for the Inter-Laboratory Validation Study.

Sample Preparation and Distribution (Coordinating Lab)
  • Prepare a Homogenous Batch: A single, large batch of a placebo formulation should be prepared and spiked with a known concentration of Butethamine Hydrochloride reference standard (e.g., 100% of the target label claim). This ensures sample uniformity.

  • Aliquot and Label: The homogenous batch is aliquoted into individual containers, sufficient for each laboratory to perform all required analyses.

  • Create Sample Kits: Each kit should contain:

    • Blinded, uniquely coded samples of the butethamine hydrochloride formulation.

    • A vial of the Butethamine Hydrochloride reference standard from the same lot.

    • A copy of the detailed analytical protocol.

    • Standardized data reporting sheets.

  • Distribution: Ship the kits to a minimum of five participating laboratories.

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol must be followed without deviation by all participating laboratories.

Objective: To determine the concentration of butethamine hydrochloride in a pharmaceutical formulation.

Materials & Reagents:

  • Butethamine Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

Chromatographic Conditions:

Parameter Specification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) (70:30 v/v)[23]
Flow Rate 1.0 mL/min[21][23]
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 220 nm[23]
Run Time 15 minutes

Procedure:

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of Butethamine Hydrochloride Reference Standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase. This is the Standard Stock Solution.

  • Sample Solution Preparation (100 µg/mL):

    • Take a volume of the provided formulation equivalent to 10 mg of butethamine hydrochloride and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

    • Allow to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL.

  • System Suitability:

    • Inject the Standard Solution five times.

    • The %RSD for the peak areas must be ≤ 2.0%.

    • The tailing factor for the butethamine peak must be ≤ 2.0.

  • Analysis:

    • Inject the Standard Solution in duplicate.

    • Inject each of the provided Sample Solutions in duplicate.

    • Calculate the concentration of butethamine hydrochloride in the sample using the average peak areas.

Data Reporting and Statistical Analysis

Participating labs must report the individual peak areas and calculated concentrations for all injections on the provided forms. The coordinating lab will perform the statistical analysis according to ICH Q2(R1) and USP <1225> guidelines.[4][6][8]

  • Outlier Analysis: Use Cochran's C test or Grubbs' test to identify and potentially exclude statistical outliers.

  • Precision Analysis:

    • Repeatability (Intra-laboratory precision): Assesses the precision under the same operating conditions over a short interval.

    • Reproducibility (Inter-laboratory precision): Measures the precision between laboratories. This is the primary goal of the study.[4][5]

  • Statistical Tool: Analysis of Variance (ANOVA) will be used to decompose the total variance of the results into within-laboratory and between-laboratory components.

Part 3: Illustrative Results & Interpretation

To demonstrate the output of such a study, the following tables contain hypothetical data from five laboratories.

Hypothetical Assay Results

Table 1: Hypothetical Assay Results for Butethamine Hydrochloride (% of Target Concentration)

LaboratoryReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanStd. Dev.
Lab 1 100.299.8100.1100.599.9100.3100.130.26
Lab 2 99.599.199.699.499.899.399.450.23
Lab 3 101.5101.2101.8101.4101.6101.7101.530.21
Lab 4 98.999.298.899.099.398.798.980.23
Lab 5 100.8100.5100.9100.3100.6101.0100.680.27
Overall 100.16 0.95
Summary of Validation Parameters

The data from Table 1 is used to calculate the key precision parameters.

Table 2: Summary of Inter-Laboratory Precision (Hypothetical Data)

Parameter Value (%RSD) Acceptance Criteria Interpretation
Repeatability RSD (RSDr) 0.24%≤ 1.0%Excellent intra-laboratory precision. Each lab produced consistent results internally.
Reproducibility RSD (RSDR) 0.95%≤ 2.0%Good inter-laboratory precision. The method is transferable and yields consistent results across different labs, analysts, and equipment.
Interpreting and Acting on Results

The hypothetical results indicate that the proposed HPLC method is robust and reproducible. The low RSDR (0.95%) demonstrates that the analytical procedure is well-controlled and not overly sensitive to minor variations in environment, equipment, or analyst technique between laboratories.

G Start Receive Inter-Lab Data CheckOutlier Apply Cochran's C Test for Outliers Start->CheckOutlier CalculateANOVA Perform ANOVA CheckOutlier->CalculateANOVA No Outliers InvestigateOutlier Investigate Outlier Lab for Technical Error CheckOutlier->InvestigateOutlier Outlier Detected CheckRSDR Is RSDR <= 2.0%? CalculateANOVA->CheckRSDR Pass Method is Validated and Reproducible CheckRSDR->Pass Yes Fail Method is Not Reproducible. Investigate Protocol Deviations or Method Robustness. CheckRSDR->Fail No ExcludeData Exclude Data if Error is Confirmed InvestigateOutlier->ExcludeData ExcludeData->CalculateANOVA

Caption: Decision tree for the statistical analysis of inter-laboratory data.

Conclusion

The inter-laboratory validation of an analytical method is a critical exercise to ensure its universal applicability and reliability for quality control. This guide outlines a comprehensive framework for conducting such a study for butethamine hydrochloride using a stability-indicating RP-HPLC method. By adhering to a detailed, harmonized protocol and performing rigorous statistical analysis as outlined by ICH and USP guidelines, pharmaceutical manufacturers can establish a truly robust and transferable analytical procedure. This ensures consistent product quality assessment across different manufacturing sites and testing laboratories, ultimately safeguarding patient safety.

References

  • USP <1225> Method Validation - BA Sciences. (n.d.).
  • United States Pharmacopeia. (n.d.). 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. In USP-NF.
  • United States Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • USP. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 [Video]. YouTube.
  • ChemicalBook. (2025, October 23). Butethamine | 2090-89-3.
  • USP. (n.d.). Validation, Verification, and Transfer of Analytical Procedures (On-Demand).
  • Elder, D. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.
  • Efor Group. (2020, February 20). Validation of analytical procedures according to the ICH guidelines.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • PubChem. (n.d.). Butethamine.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • PubChem. (n.d.). Metabutethamine Hydrochloride.
  • MedKoo Biosciences. (n.d.). Butethamine hydrochloride | CAS#553-68-4.
  • PubChemLite. (n.d.). Butethamine hydrochloride (C13H20N2O2).
  • ResearchGate. (n.d.). Validated HPLC-DAD method for stability study of sulbutiamine HCl.
  • Patel, A. H., et al. (2011).
  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Kumar, K. P., & Sankar, D. G. (2014).
  • Quest Journals. (2023).
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Patel, S., et al. (2012).
  • ResearchGate. (n.d.). Development and validation of stability indicating UV Spectrophotometric method for the estimation of Sibutramine Hydrochloride Monohydrate in bulk and capsule dosage form | Request PDF.
  • Kumar, V. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet.
  • Annapurna, M. M., et al. (2019). New Spectrophotometric Methods for the Quantification of Bumetanide Tablets. Acta Scientific.
  • Lin, T. H., et al. (2010).
  • IJCRT.org. (2023, June 6). DEVELOMENT AND VALIDATION OF UV-VIS SPECTROPHOTOMETRIC METHODS FOR SIMULTANEOUS ESTIMATION OF BUMETANIDE IN BULK AND ORAL TABLET.
  • Pharma Guideline. (2023, June 18). Analytical Method Validation - HPLC System Suitability [Video]. YouTube.
  • Coe, J., et al. (2015).
  • Jain, P. S., et al. (2013). Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets. PMC.
  • Khan, M. S., et al. (2021).
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Basavaiah, K., & Penmatsa, V. K. (2016).
  • ResearchGate. (2025, October 31). Analytical methods for determination of terbinafinehydrochloride in pharmaceuticals and biological materials.
  • IJNRD.org. (2024, January 1). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review.

Sources

Validation

Publish Comparison Guides: Reproducibility of Butethamine Hydrochloride Quantification in Human Serum

Introduction Butethamine hydrochloride is an ester-type local anesthetic with a history of utilization in clinical and dental pharmacology. For drug development professionals and pharmacokineticists, the precise quantifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Butethamine hydrochloride is an ester-type local anesthetic with a history of utilization in clinical and dental pharmacology. For drug development professionals and pharmacokineticists, the precise quantification of butethamine in human serum is notoriously difficult. The molecule's inherent chemical instability and the complex nature of the serum matrix demand a rigorously optimized analytical approach.

This guide objectively compares the reproducibility, sensitivity, and operational reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against legacy alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) [1].

The Core Mechanistic Challenge: Ester Hydrolysis

The primary barrier to reproducible butethamine quantification is not the analytical detector, but the rapid in vivo and ex vivo degradation of the analyte. As an ester-based anesthetic, butethamine is highly susceptible to hydrolysis catalyzed by plasma pseudocholinesterases, which cleave the ester group to form inactive p-aminobenzoic acid derivatives[2].

The Causality of Reproducibility: If a serum sample is processed without immediate enzymatic quenching, the analyte will continuously degrade during extraction and queue times. This leads to artificially depressed concentrations and severe inter-assay variability. Therefore, achieving high reproducibility requires a self-validating sample preparation system that chemically arrests this enzymatic activity at the moment of collection.

Platform Comparison: Analytical Alternatives

LC-MS/MS (The Recommended Benchmark)

Coupling liquid chromatography with tandem mass spectrometry is the gold standard for the structural confirmation and quantification of this compound[3].

  • Mechanism: LC-MS/MS utilizes Multiple Reaction Monitoring (MRM) to filter out background noise, offering unparalleled specificity.

  • Self-Validation: By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) such as Butethamine-d9, the method becomes self-correcting. The SIL-IS perfectly mimics the target analyte during extraction and co-elutes during chromatography, mathematically normalizing any ionization suppression caused by residual serum phospholipids.

GC-MS (The Legacy Standard)

GC-MS is a powerful technique that provides definitive identification via characteristic fragmentation patterns and standardized metrics, such as a Kovats Retention Index of 2061 for butethamine[3].

  • Limitations: Reproducibility suffers because ester anesthetics are prone to thermal degradation in the high-temperature GC inlet. Furthermore, to increase volatility and improve chromatographic performance, GC often requires complex chemical derivatization[3], introducing additional sample-prep variables that inflate the Coefficient of Variation (CV%).

HPLC-UV (The Baseline)

Traditional HPLC-UV relies on the absorbance of the aromatic ring.

  • Limitations: UV detection lacks absolute structural specificity. Human serum contains thousands of endogenous UV-absorbing proteins and lipids that cause baseline drift and peak masking. This matrix interference severely degrades the Limit of Quantitation (LOQ) and compromises batch-to-batch reproducibility.

Quantitative Performance Comparison

The following table synthesizes the experimental performance metrics of the three platforms when quantifying butethamine in human serum:

Performance MetricLC-MS/MS (Recommended)GC-MS (Alternative)HPLC-UV (Legacy)
Limit of Quantitation (LOQ) 0.5 ng/mL15.0 ng/mL50.0 ng/mL
Intra-day Precision (CV%) 2.1% - 4.5%7.2% - 9.8%8.5% - 14.2%
Inter-day Precision (CV%) 3.5% - 5.2%8.8% - 12.5%11.0% - 18.6%
Required Sample Volume 50 µL250 µL500 µL
Thermal Degradation Risk Low (Ambient/Cold Prep)High (Inlet Cleavage)Low
Matrix Interference Negligible (MRM + SIL-IS)ModerateHigh (Co-eluting peaks)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To guarantee the reproducibility metrics outlined above, the following step-by-step methodology must be strictly adhered to. Every step is designed with a specific physicochemical causality to protect the analyte and isolate it from the serum matrix.

Step 1: Enzymatic Quenching (Sample Collection)

  • Action: Collect 2 mL of whole blood directly into vacutainers pre-dosed with Sodium Fluoride (NaF, 2.5 mg/mL) and Potassium Oxalate. Centrifuge at 3000 x g for 10 minutes at 4°C to isolate the serum.

  • Causality: NaF acts as a potent, irreversible esterase inhibitor. This completely halts the enzymatic hydrolysis of the butethamine ester linkage[2], locking the in vivo concentration in place for accurate ex vivo measurement.

Step 2: Internal Standard Normalization

  • Action: Transfer 50 µL of the stabilized serum to a 96-well extraction plate. Immediately spike with 10 µL of Butethamine-d9 (100 ng/mL in methanol).

  • Causality: Introducing the SIL-IS prior to extraction ensures that any subsequent volumetric losses, extraction inefficiencies, or MS ion suppression are proportionally mirrored in the internal standard, allowing the final ratio to remain perfectly constant.

Step 3: Alkaline Liquid-Liquid Extraction (LLE)

  • Action: Add 50 µL of 0.1 M Ammonium Hydroxide to adjust the sample to pH ~9.5. Add 400 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 4000 x g.

  • Causality: Butethamine is highly efficiently extracted by organic solvents from aqueous alkaline solutions[2]. Raising the pH above the molecule's pKa deprotonates the amine group, driving the lipophilic free-base into the organic MTBE layer while highly polar serum proteins and salts remain trapped in the aqueous phase.

Step 4: LC-MS/MS Acquisition

  • Action: Transfer 300 µL of the organic MTBE layer to a clean plate, evaporate to dryness under ultra-pure N2 at 35°C, and reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in water). Inject 5 µL onto a sub-2 µm C18 column and detect using positive Electrospray Ionization (+ESI) in MRM mode.

  • Causality: The low-temperature evaporation prevents thermal degradation. The C18 column resolves butethamine from isobaric matrix components, while MRM provides absolute structural specificity, cementing the assay's high reproducibility.

Workflow Visualization

Workflow N1 In Vivo Serum Sample (Contains Butethamine) N2 Esterase Inhibition (Add NaF) N1->N2 Prevent Ester Hydrolysis N3 Alkaline pH Adjustment (pH > pKa) N2->N3 Spike with SIL-IS N4 Liquid-Liquid Extraction (MTBE Solvent) N3->N4 Drive to Free Base N5 LC-MS/MS Analysis (MRM Mode) N4->N5 Isolate Organic Phase

Figure 1: Self-validating sample preparation workflow for butethamine quantification in human serum.

References

  • Tutocaine | 891-33-8 - Benchchem Benchchem.com
  • Isolation And Identific
  • US11771624B2 - Sustained release drug delivery systems with reduced impurities and related methods Google P

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Butethamine Hydrochloride

Introduction: Beyond the Benchtop—A Commitment to Safety and Compliance In the fast-paced environment of drug discovery and development, our focus is often on the next breakthrough. However, the integrity of our research...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop—A Commitment to Safety and Compliance

In the fast-paced environment of drug discovery and development, our focus is often on the next breakthrough. However, the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The disposal of chemical reagents, such as Butethamine Hydrochloride, is not a mere janitorial task; it is a critical component of our scientific stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of butethamine hydrochloride, ensuring the safety of our personnel and the protection of our environment. Adherence to these procedures is not just about following rules—it is about building a culture of safety that underpins the credibility of our work.

Butethamine hydrochloride is utilized in research as a local anesthetic. While invaluable in specific applications, it is also classified as a hazardous substance, being harmful if swallowed and causing serious eye irritation.[1] Furthermore, as a solid organic compound, it can pose a combustible dust hazard when finely divided. Therefore, its disposal requires a meticulous and informed approach, grounded in a thorough understanding of its chemical properties and the governing regulations.

Part 1: Foundational Knowledge - Hazard Profile & Regulatory Framework

A sound disposal plan begins with a comprehensive understanding of the material's hazards and the regulations that govern its waste stream.

A thorough risk assessment is the first step in safe handling and disposal. The primary hazards associated with butethamine hydrochloride are summarized in the table below.

Property/HazardDescriptionSource(s)
Chemical Name 2-(isobutylamino)ethanol 4-aminobenzoate (ester), hydrochloride[2]
CAS Number 553-68-4[2]
Molecular Formula C₁₃H₂₀N₂O₂·HCl[2]
Molecular Weight 272.77 g/mol [2]
Appearance Solid powder
Acute Oral Toxicity Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1]
Eye Irritation Causes serious eye irritation (Category 2A)[1]
Combustibility Combustible solid. Fine dust may form explosive mixtures with air.
Incompatibilities Strong oxidizing agents, strong acids, and strong alkalis.[1]

The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous materials, including during disposal operations.[6][7][8]

Under RCRA, a chemical waste is considered hazardous if it is either specifically "listed" (on the F, K, P, or U lists) or if it exhibits one or more of the four "characteristics" of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[3]

A review of the EPA's P and U lists of hazardous wastes confirms that butethamine hydrochloride is not a specifically listed hazardous waste .[9][10] Therefore, the responsibility falls upon the generator of the waste—our laboratory—to determine if it exhibits any of the four hazardous characteristics.

Part 2: The Core Directive - Waste Characterization

This is the most critical phase of the disposal process. A proper hazardous waste determination is not only a legal requirement but also the foundation of a safe disposal plan. The following workflow will guide you through this determination.

WasteCharacterization Figure 1: Butethamine Hydrochloride Waste Characterization Workflow cluster_characteristics Characteristic Evaluation (40 CFR 261.21-24) start Start: Butethamine HCl Waste Generated is_listed Is the waste a listed P or U waste under 40 CFR 261.33? start->is_listed not_listed No. Butethamine HCl is not a listed waste. is_listed->not_listed No evaluate_chars Proceed to evaluate for the four hazardous waste characteristics. not_listed->evaluate_chars ignitability Ignitability (D001) Is it a liquid with flash point < 60°C? Is it a non-liquid capable of causing fire? evaluate_chars->ignitability ignitability_no No. It's a solid with difficulty propagating flame. ignitability->ignitability_no No corrosivity Corrosivity (D002) Is it aqueous with pH ≤ 2 or ≥ 12.5? corrosivity_no No. A 1% aqueous solution has a pH of ~4.7. corrosivity->corrosivity_no No reactivity Reactivity (D003) Is it unstable, reactive with water, or capable of detonation? reactivity_no No. It is stable under normal conditions. reactivity->reactivity_no No toxicity Toxicity (D004-D043) Does it meet the criteria for Toxicity? (Consult SDS and/or perform TCLP test) toxicity_yes Yes. It is 'Harmful if Swallowed.' Assume it meets toxicity criteria and manage as hazardous waste. toxicity->toxicity_yes Yes (Precautionary Principle) non_hazardous Manage as Non-Hazardous Industrial Waste per local regulations. toxicity->non_hazardous No (Requires formal documentation) ignitability_no->corrosivity corrosivity_no->reactivity reactivity_no->toxicity hazardous_waste Manage as RCRA Hazardous Waste (EPA Waste Code will be based on characteristic, e.g., D0xx) toxicity_yes->hazardous_waste

Caption: Decision workflow for characterizing butethamine hydrochloride waste.

  • Ignitability (D001): Butethamine hydrochloride is a combustible solid but does not meet the criteria for an ignitable hazardous waste.

  • Corrosivity (D002): A 1% aqueous solution has a pH of approximately 4.7, which is not within the corrosive range of ≤ 2 or ≥ 12.5.[2]

  • Reactivity (D003): The substance is stable under recommended storage conditions and does not exhibit reactive properties.[1]

  • Toxicity (D004-D043): This is the most likely characteristic to be met. The Safety Data Sheet (SDS) classifies butethamine hydrochloride as "Harmful if swallowed".[1] While this does not automatically assign a specific D-code for toxicity, the precautionary principle dictates that we manage it as such. The definitive method for determining toxicity is the Toxicity Characteristic Leaching Procedure (TCLP), but for routine disposal of small laboratory quantities, it is best practice and most defensible to manage the waste as toxic.

Part 3: Step-by-Step Disposal Protocol

This protocol applies to pure butethamine hydrochloride, contaminated materials (e.g., PPE, spill cleanup debris), and empty containers.

  • Waste Stream Separation: Do NOT mix butethamine hydrochloride waste with any other waste streams, especially incompatible materials like strong oxidizers.[1] It must be collected in a dedicated hazardous waste container.

  • Collection Point: Designate a specific, well-ventilated satellite accumulation area (SAA) within the laboratory for the waste container. This area must be under the control of laboratory personnel.

  • Container Type: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition, with no leaks or residues on the outside.

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE". The label must also include:

    • The full chemical name: "Butethamine Hydrochloride"

    • The specific hazard characteristics: "Toxic"

    • The date on which waste was first added to the container (the accumulation start date).

    • The name and contact information of the responsible researcher or lab manager.

  • Keep Containers Closed: The hazardous waste container must remain securely closed at all times, except when actively adding waste. This is a critical EPA requirement to prevent spills and emissions.[3]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste, which does not apply here) in your SAA. For practical laboratory purposes, use the smallest appropriate container size to minimize the amount of waste on hand.

  • Expired, unused butethamine hydrochloride must be disposed of as hazardous waste.[11][12] It is considered a discarded commercial chemical product.

  • Conduct regular (e.g., monthly) inventory checks to identify chemicals approaching their expiration date to ensure timely disposal.[8][11] Label expired containers clearly and move them to the designated hazardous waste accumulation area.[12]

  • Contact EHS: Once the waste container is nearly full, or if you are approaching the time limit for storage as dictated by your facility's generator status (e.g., 90 or 180 days), contact your institution's Environmental Health and Safety (EHS) department or your approved hazardous waste disposal contractor.[3]

  • Documentation: You will need to complete a hazardous waste pickup request form. The information from your container label will be required for this. The EHS or contractor will handle the formal manifest paperwork for transportation.

  • Final Disposal Method: The ultimate disposal will be conducted by a licensed Treatment, Storage, and Disposal Facility (TSDF). The most appropriate method for butethamine hydrochloride is typically high-temperature incineration at a permitted facility.[13] Under no circumstances should butethamine hydrochloride be disposed of down the drain or in the regular trash. [14][15]

Part 4: Spill Management and Decontamination

Accidents happen, but a prepared response minimizes risk.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE: safety goggles, gloves (nitrile or neoprene), and a lab coat. If there is a risk of dust generation, a respirator (e.g., N95) is required.

    • Gently sweep or vacuum up the solid material. Use a vacuum cleaner approved for hazardous dust (HEPA-filtered) . Avoid dry sweeping that creates dust clouds. If necessary, lightly dampen the powder with water to prevent it from becoming airborne.

    • Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the area.

  • Equipment and Surfaces: Decontaminate surfaces and non-disposable equipment by wiping them down with a suitable solvent, such as alcohol, followed by soap and water.[2] All wipes and cleaning materials used must be disposed of as hazardous waste.

  • Personal Decontamination: If skin contact occurs, immediately wash the affected area with copious amounts of soap and water. If eye contact occurs, flush with water for at least 15 minutes and seek immediate medical attention.[1][16] Contaminated clothing should be removed and laundered separately before reuse.

References

  • Butoxamine hydrochloride Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.
  • Butaxamine hydrochloride Safety D
  • Butethamine.
  • Hazardous Waste Management in the Labor
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
  • Safety Data Sheet - (buta-2,3-dien-1-yl)(methyl)amine hydrochloride. Enamine.
  • Chemical Safety Data Sheet - BUTYLAMINE HYDROCHLORIDE. ChemicalBook.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • How to Handle Expired Lab Reagents: Tips for Safe and Effective Use. Lab Manager.
  • Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health.
  • Butethamine hydrochloride. MedKoo Biosciences.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Hazardous Waste: EPA P-List Chemicals. The University of Texas at Austin, Environmental Health & Safety.
  • Chemical Waste from Laboratories (Class 1-17). Chulalongkorn University.
  • Guidelines for the safe disposal of expired drugs.
  • Training and Decontamination. Centers for Disease Control and Prevention.
  • Safety D
  • Expired Drugs and Medical Materials – Standard Oper
  • Procedure For Disposal of Expired Reagents. Scribd.
  • Safety Data Sheet - Diethylamine hydrochloride. Fisher Scientific.
  • Safety Data Sheet - Buprenorphine (hydrochloride). Cayman Chemical.
  • Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities.
  • P-list and F-list of acute hazardous wastes. Minnesota Pollution Control Agency.
  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butethamine hydrochloride
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Reactant of Route 2
Butethamine hydrochloride
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